molecular formula C56H93NO23 B8103859 Fmoc-NH-PEG19-CH2CH2COOH

Fmoc-NH-PEG19-CH2CH2COOH

Número de catálogo: B8103859
Peso molecular: 1148.3 g/mol
Clave InChI: CWGHUZRAQUKEKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-NH-PEG19-CH2CH2COOH is a useful research compound. Its molecular formula is C56H93NO23 and its molecular weight is 1148.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H93NO23/c58-55(59)9-11-61-13-15-63-17-19-65-21-23-67-25-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-47-79-48-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-26-68-24-22-66-20-18-64-16-14-62-12-10-57-56(60)80-49-54-52-7-3-1-5-50(52)51-6-2-4-8-53(51)54/h1-8,54H,9-49H2,(H,57,60)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHUZRAQUKEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H93NO23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1148.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Advanced Bioconjugation: A Technical Guide to Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and advanced biomaterials, the strategic linkage of molecules is paramount. Fmoc-NH-PEG19-CH2CH2COOH is a heterobifunctional linker that has emerged as a critical tool for researchers in bioconjugation, drug delivery, and nanotechnology.[1] This in-depth guide explores the core functionalities, applications, and experimental considerations of this versatile molecule, providing a technical resource for its effective implementation in research and development.

At its core, this compound is a polyethylene (B3416737) glycol (PEG) derivative featuring two distinct reactive termini. The fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end offers a stable, yet readily cleavable, handle for sequential conjugation, a feature widely exploited in solid-phase peptide synthesis.[2][3] The terminal propionic acid at the other end provides a reactive site for coupling with primary amines to form stable amide bonds.[3][4] The intervening PEG19 chain imparts significant advantages, most notably enhanced hydrophilicity and biocompatibility, which can improve the solubility and pharmacokinetic profiles of conjugated molecules.[2][4]

This whitepaper will delve into the physicochemical properties of this compound, its primary applications in cutting-edge research areas such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide generalized experimental protocols for its use.

Physicochemical Properties

The utility of this compound as a linker is directly related to its distinct chemical and physical characteristics. The presence of the long polyethylene glycol chain dominates its physical properties, rendering it soluble in a range of aqueous and organic solvents.[5]

PropertyValueReference
Full Name N-Fmoc-PEG19-Propionic acid[6]
Synonyms Fmoc-PEG19-acid[6]
Molecular Formula C56H93NO23[6]
Molecular Weight 1148.33 g/mol [6]
Appearance White to off-white powder or waxy solid[5]
Solubility Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether.[5]
Storage Conditions -20°C, keep in a dry and dark environment[7]

Core Applications in Research

The unique trifecta of a protected amine, a reactive carboxylic acid, and a long, flexible PEG spacer makes this compound a valuable reagent in several advanced research domains.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[5] this compound is frequently employed as a PEG-based linker in PROTAC synthesis.[7]

The PEG component of the linker is crucial for several reasons:

  • Solubility: It enhances the aqueous solubility of the often-hydrophobic PROTAC molecule.[5]

  • Cell Permeability: The physicochemical properties of the PEG chain can be tuned to optimize the cell permeability of the PROTAC.[5]

  • Spatial Orientation: The length and flexibility of the PEG19 spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a key determinant of the ADC's efficacy and safety. Fmoc-NH-PEG-COOH linkers are utilized in the synthesis of ADCs, where the PEG chain can help to improve the solubility and stability of the final conjugate.

General Bioconjugation and Biomaterial Science

Beyond PROTACs and ADCs, this compound is a versatile tool for a wide range of bioconjugation applications:[2]

  • Peptide Synthesis and Modification: The Fmoc group is a cornerstone of solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains.[2] PEGylation of peptides can enhance their in vivo half-life and reduce immunogenicity.

  • Surface Modification: The linker can be used to attach biomolecules to surfaces, for example, in the development of biosensors or functionalized nanoparticles for diagnostic purposes.[2]

  • Hydrogel Formation: Its properties are also amenable to the development of hydrogels for applications in tissue engineering and regenerative medicine.[2]

Experimental Protocols and Methodologies

The following sections provide detailed, generalized methodologies for the key chemical transformations involving this compound.

Fmoc Deprotection

The removal of the Fmoc protecting group is the first step in exposing the primary amine for subsequent conjugation. This is typically achieved under basic conditions.

Materials:

Protocol:

  • Dissolve the this compound in anhydrous DMF under an inert atmosphere.

  • Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotection is typically rapid.

  • Upon completion, the solvent and excess piperidine are typically removed under vacuum. The resulting amine-PEG19-CH2CH2COOH can be used directly or after purification.

Fmoc_Deprotection Fmoc_PEG Fmoc-NH-PEG19-COOH Amine_PEG H2N-PEG19-COOH Fmoc_PEG->Amine_PEG Stir at RT Piperidine 20% Piperidine in DMF Piperidine->Amine_PEG

Fmoc deprotection workflow.

Amide Bond Formation (Carboxylic Acid Activation)

The terminal carboxylic acid can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of a stable amide bond. This requires the activation of the carboxylic acid.

Materials:

  • Amine-terminated PEG linker (from deprotection step) or this compound

  • Amine-containing molecule of interest

  • Anhydrous DMF or other suitable aprotic solvent

  • Coupling agent (e.g., HATU, HBTU, or EDC with NHS)

  • Base (e.g., DIPEA or TEA)

  • Inert atmosphere

Protocol:

  • If starting with this compound, dissolve it in anhydrous DMF. If starting with the deprotected amine-PEG, dissolve it in the appropriate solvent.

  • Add the amine-containing molecule of interest to the solution.

  • Add the coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).

  • Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched (e.g., with water) and the product is purified by an appropriate chromatographic method (e.g., HPLC).

Amide_Coupling PEG_Acid Fmoc-NH-PEG19-COOH Conjugate Fmoc-NH-PEG19-CO-NH-R PEG_Acid->Conjugate Amine_Molecule R-NH2 (Molecule of Interest) Amine_Molecule->Conjugate Coupling_Reagents HATU, DIPEA in DMF Coupling_Reagents->Conjugate Stir at RT

Amide bond formation workflow.

Generalized Solid-Phase Synthesis of a PROTAC

This protocol outlines a generalized workflow for the solid-phase synthesis of a PROTAC, where this compound can be utilized as the linker.

PROTAC_Synthesis cluster_workflow Solid-Phase PROTAC Synthesis Workflow Resin 1. Start with solid support resin E3_Ligand 2. Couple E3 Ligase Ligand to resin Resin->E3_Ligand Linker_Coupling 3. Couple Fmoc-NH-PEG19-COOH E3_Ligand->Linker_Coupling Fmoc_Deprotect 4. Fmoc Deprotection (Piperidine/DMF) Linker_Coupling->Fmoc_Deprotect POI_Ligand 5. Couple POI Ligand Fmoc_Deprotect->POI_Ligand Cleavage 6. Cleave PROTAC from resin POI_Ligand->Cleavage Purification 7. Purify final PROTAC Cleavage->Purification

Generalized solid-phase PROTAC synthesis.

Signaling Pathways and Mechanism of Action

This compound is a synthetic tool and not directly involved in biological signaling pathways. However, the molecules it helps create, such as PROTACs, are designed to modulate these pathways. The diagram below illustrates the mechanism of action of a PROTAC synthesized using a PEG linker like this compound.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC mechanism of action.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that serves as a cornerstone in modern bioconjugation chemistry. Its well-defined structure, combining the orthogonal reactivity of an Fmoc-protected amine and a carboxylic acid with the beneficial properties of a long PEG chain, makes it an invaluable tool for the synthesis of complex biomolecules. From advancing the development of targeted therapeutics like PROTACs and ADCs to enabling the creation of novel biomaterials, the applications of this linker are both broad and impactful. This technical guide provides a foundational understanding of its properties, applications, and methodologies, empowering researchers to leverage its full potential in their scientific endeavors.

References

A Technical Guide to the Solubility of Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-PEG19-CH2CH2COOH, a bifunctional crosslinker increasingly utilized in proteomics and drug delivery systems. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the molecule's constituent components, provides a general experimental protocol for determining its solubility, and presents a logical workflow for solubility testing.

Understanding the Solubility Profile

This compound is a heterobifunctional linker composed of three key moieties that dictate its solubility: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene (B3416737) glycol (PEG) chain with 19 ethylene (B1197577) glycol units, and a terminal propionic acid.

  • Fmoc Group: The large, hydrophobic Fmoc group significantly decreases the aqueous solubility of the molecule. However, it imparts good solubility in a range of polar aprotic organic solvents.

  • PEG Chain: The long, hydrophilic PEG19 chain is the primary contributor to the molecule's potential for aqueous solubility and its solubility in many organic solvents. Polyethylene glycol is known for its solubility in water and various organic solvents, a property that is often leveraged to improve the solubility of less soluble compounds.

  • Propionic Acid: The terminal carboxylic acid group provides a site for ionization. At pH values above its pKa, the carboxylate anion will increase the molecule's polarity and enhance its solubility in aqueous solutions.

Based on these components, it is anticipated that this compound will exhibit the following solubility characteristics:

  • High Solubility: In polar aprotic solvents commonly used in peptide synthesis and bioconjugation, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP).[1] Chlorinated solvents like dichloromethane (B109758) (DCM) are also likely to be effective.[1]

  • Moderate to Low Solubility: In water, the solubility is expected to be limited by the hydrophobic Fmoc group. The long PEG chain will aid in dissolution, but complete solubility at high concentrations may be difficult to achieve. The solubility in aqueous buffers will be pH-dependent, increasing at higher pH values.

  • Limited Solubility: In non-polar organic solvents such as hexanes and diethyl ether, due to the polarity of the PEG chain and the carboxylic acid.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound. This method is based on the common "shake-flask" method.

Materials:

  • This compound

  • A range of solvents for testing (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, DMF, DMSO, DCM, ethanol)

  • Vials with tight-fitting caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare a standard stock solution of this compound in a solvent in which it is highly soluble (e.g., DMF) at a known concentration. This will be used to generate a standard curve for quantification.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Dilute the supernatant with a suitable solvent (the mobile phase for HPLC or a solvent compatible with spectrophotometry).

  • Quantification:

    • HPLC Method: Inject the diluted supernatant onto an HPLC system. Determine the concentration of the dissolved this compound by comparing the peak area to a standard curve generated from the stock solution.

    • UV-Vis Spectrophotometry Method: Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance for the Fmoc group (around 265 nm). Calculate the concentration using a standard curve.

  • Data Reporting: Express the solubility as mg/mL or moles/liter (M).

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound prep_solvent Add known volume of test solvent prep_compound->prep_solvent Combine in vial equilibration Shake at constant temperature (24-48h) prep_solvent->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation sampling Collect supernatant separation->sampling dilution Dilute sample sampling->dilution quantification Quantify concentration (HPLC or UV-Vis) dilution->quantification result Solubility Data (mg/mL or M) quantification->result

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While direct quantitative data is currently lacking, the provided qualitative assessment and experimental protocol offer a robust framework for working with this important chemical entity.

References

The Pivotal Role of the Propionic Acid Linker in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the linker molecule is a critical component that bridges a biomolecule, such as an antibody or peptide, to a second molecule, like a therapeutic payload or a diagnostic label. The choice of linker profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate. Among the diverse array of linkers available, those derived from propionic acid have emerged as versatile and highly effective tools in the design of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), peptide-drug conjugates, and targeted imaging agents. This technical guide provides an in-depth exploration of the function of the propionic acid linker in bioconjugation, offering detailed experimental protocols, quantitative data, and visual diagrams to illuminate its core principles and applications.

Core Functions of the Propionic Acid Linker

The propionic acid moiety, a simple three-carbon carboxylic acid, serves as a foundational scaffold for a variety of functionalized linkers. Its derivatives are engineered to participate in specific, controlled chemical reactions, enabling the precise covalent attachment of different molecular entities. The primary functions of propionic acid-based linkers in bioconjugation include:

  • Spacing and Steric Hindrance Reduction: The aliphatic chain of the propionic acid linker provides spatial separation between the conjugated molecules. This spacing is crucial to minimize steric hindrance, ensuring that the biological activity of the biomolecule (e.g., antibody-antigen binding) and the function of the attached molecule (e.g., drug cytotoxicity) are not compromised.

  • Modulation of Solubility and Pharmacokinetics: The chemical nature of the linker can be tailored to influence the overall solubility and pharmacokinetic profile of the bioconjugate. For instance, the incorporation of hydrophilic or hydrophobic moieties within the linker can alter its distribution and clearance in vivo.

  • Controlled Payload Release: In the context of drug delivery, particularly with ADCs, propionic acid-based linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers are engineered to release the payload under specific physiological conditions, such as the acidic environment of endosomes and lysosomes, or in the presence of specific enzymes that are overexpressed in tumor cells.[][][3][4] Non-cleavable linkers, in contrast, release the drug upon complete proteolytic degradation of the antibody backbone within the lysosome.[5][6][7][8]

  • Versatile Conjugation Chemistry: Propionic acid can be readily functionalized with a wide range of reactive groups to enable various bioconjugation strategies. Common derivatives include maleimides for reaction with thiols, hydrazides for reaction with aldehydes, and N-hydroxysuccinimide (NHS) esters for reaction with amines.

Key Propionic Acid-Based Linkers and Their Applications

Several derivatives of propionic acid have gained prominence in the field of bioconjugation. The following sections detail the characteristics and applications of two widely used examples: Maleimidopropionic Acid (MPA) and 3-(2-Pyridyldithio)propionic acid hydrazide (PDPH).

Maleimidopropionic Acid (MPA): A Stable Bridge for Thiol-Specific Conjugation

Maleimidopropionic acid (MPA) is a heterobifunctional crosslinker that contains a maleimide (B117702) group and a carboxylic acid group.[9][10] The maleimide moiety reacts specifically and efficiently with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable, non-cleavable thioether bond.[9][11] The carboxylic acid end can be activated, often as an NHS ester, to react with primary amines.

Applications of MPA:

  • Antibody-Drug Conjugates (ADCs): MPA is a key component in the construction of ADCs where a stable linkage is desired. The maleimide group can be used to attach the linker-drug entity to engineered cysteine residues on an antibody.

  • Peptide Modification and Half-Life Extension: MPA can be conjugated to peptides to enhance their therapeutic potential. A notable application is the in vivo conjugation of MPA-modified peptides to serum albumin. Albumin, with its single accessible cysteine residue (Cys34) and long circulatory half-life, acts as a carrier for the peptide, significantly extending its in vivo persistence.[11] For example, the half-life of the F56 peptide was extended from 0.4249 hours to 6.967 hours in rats after conjugation to albumin using an MPA linker.[11]

  • Surface Modification: The carboxylic acid group of MPA can be used to immobilize thiol-containing molecules onto amine-functionalized surfaces.

3-(2-Pyridyldithio)propionic acid hydrazide (PDPH): A Cleavable Linker for Carbohydrate and Thiol Targeting

PDPH is a heterobifunctional crosslinker featuring a pyridyldithio group and a hydrazide group.[] The hydrazide moiety reacts with aldehydes, which can be generated by the periodate (B1199274) oxidation of carbohydrate moieties (glycans) on glycoproteins, such as antibodies.[][] This reaction forms a hydrazone bond, which is cleavable under acidic conditions.[][][3] The pyridyldithio group reacts with free sulfhydryl groups to form a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione, the latter being present at high concentrations inside cells.[][3]

Applications of PDPH:

  • Liposome-Antibody Conjugates: PDPH has been successfully used to conjugate antibodies to liposomes for targeted drug delivery. The hydrazide end of PDPH can be reacted with oxidized carbohydrates on the antibody, and the thiol-reactive end can be used to attach the antibody to the liposome (B1194612) surface.[][3]

  • Cleavable Antibody-Drug Conjugates: The acid-labile hydrazone linkage and the reducible disulfide bond make PDPH a suitable linker for creating ADCs that release their payload in the acidic environment of endosomes/lysosomes or the reducing intracellular environment.

  • Thiolation of Glycoproteins: PDPH can be used to introduce protected thiol groups onto glycoproteins. After conjugation via the hydrazide group, the pyridyldithio group can be reduced to reveal a free thiol, which can then be used for subsequent conjugation reactions.

Quantitative Data on Propionic Acid Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for bioconjugates synthesized using propionic acid-based linkers.

Linker TypeBiomoleculeConjugated MoleculeKey Performance MetricValueReference
Maleimidopropionic Acid (MPA)F56 PeptideSerum AlbuminIn vivo half-life extension (rat)From 0.4249 h to 6.967 h[11]
3-(2-Pyridyldithio)propionic acid hydrazide (PDPH)IgGLiposomeIn vivo clearanceSlower clearance compared to SPDP-linked conjugates[][3]
Maleimide-Thiol AdductGeneric Conjugate-Stability (Half-life in human plasma)Varies (hours to days depending on structure)[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving propionic acid linkers.

Protocol 1: Conjugation of a Maleimidopropionic Acid (MPA)-Modified Peptide to Serum Albumin

Objective: To achieve in vivo half-life extension of a therapeutic peptide by conjugation to serum albumin.

Materials:

  • Peptide with a C-terminal MPA modification (Peptide-MPA)

  • Human Serum Albumin (HSA)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 37°C incubator

  • MALDI-TOF mass spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the Peptide-MPA in DMSO to a final concentration of 10 mM.

    • Prepare a solution of 25% HSA in 100 mM sodium phosphate buffer, pH 7.4.

  • Conjugation Reaction:

    • Dilute the 10 mM Peptide-MPA stock solution to 1 mM in the 25% HSA solution. The final molar ratio of peptide to albumin should be approximately 3:1.

    • Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation of the peptide to albumin using MALDI-TOF mass spectrometry. An increase in the molecular weight of albumin corresponding to the mass of the attached peptide will be observed.

Protocol 2: Conjugation of an Antibody to Liposomes using PDPH

Objective: To prepare antibody-targeted liposomes for specific cell targeting.

Materials:

  • IgG Antibody

  • Maleimide-containing liposomes

  • 3-(2-Pyridyldithio)propionic acid hydrazide (PDPH)

  • Sodium meta-periodate

  • Dithiothreitol (DTT)

  • Sodium acetate (B1210297) buffer, pH 5.5

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Oxidation:

    • Dissolve the IgG antibody in 100 mM sodium acetate buffer, pH 5.5.

    • Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

    • Mix equal volumes of the antibody and periodate solutions and incubate on ice for 30 minutes, protected from light.

    • Remove excess periodate by passing the solution through a desalting column equilibrated with PBS, pH 7.2.

  • Reaction of Oxidized Antibody with PDPH:

    • Dissolve PDPH in DMSO to a concentration of 25-50 mM immediately before use.

    • Add a 5-10 fold molar excess of the PDPH solution to the oxidized antibody solution.

    • Incubate at room temperature for 2 hours to form the hydrazone linkage.

    • Remove excess PDPH using a desalting column equilibrated with PBS, pH 7.2.

  • Thiolation of the Antibody-PDPH Conjugate:

    • Add DTT to the purified antibody-PDPH conjugate to a final concentration of 20 mM.

    • Incubate at room temperature for 30 minutes to reduce the pyridyldithio group and expose the thiol group.

    • Remove excess DTT using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation to Maleimide-Liposomes:

    • Immediately mix the thiolated antibody with the maleimide-containing liposomes.

    • Incubate at room temperature for 2-3 hours with gentle mixing.

  • Purification and Characterization:

    • Isolate the antibody-liposome conjugates from unconjugated antibody by size exclusion chromatography.

    • Characterize the final product for conjugation efficiency and size distribution.

Visualizing the Role of Propionic Acid Linkers

Diagrams are essential for understanding the complex processes involved in bioconjugation and the subsequent mechanism of action of the bioconjugates.

Signaling Pathway: Mechanism of Action of an ADC with a Cleavable Propionic Acid-Based Linker

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosomal Pathway cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (Propionic Acid Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Endosome Early Endosome (pH ~6.0-6.5) ADC_Antigen_Complex->Endosome 2. Internalization Lysosome Lysosome (Acidic pH ~4.5-5.0) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Linker Cleavage Payload Active Payload Payload_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death 5. Cytotoxicity

Caption: ADC binds, internalizes, and releases its payload, leading to cell death.

Experimental Workflow: Solid-Phase Synthesis of a Peptide with a C-terminal Maleimidopropionic Acid

SPPS_Workflow Start Start with Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (Piperidine in DMF) Start->Fmoc_Deprotection1 Amino_Acid_Coupling Couple Fmoc-Protected Amino Acids Sequentially Fmoc_Deprotection1->Amino_Acid_Coupling Wash1 Wash Resin Amino_Acid_Coupling->Wash1 Repeat_Cycle Repeat Deprotection, Coupling, and Washing for each amino acid Wash1->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection1 Next Amino Acid Fmoc_Deprotection2 Final Fmoc Deprotection Repeat_Cycle->Fmoc_Deprotection2 Final Amino Acid MPA_Coupling Couple Maleimidopropionic Acid Fmoc_Deprotection2->MPA_Coupling Wash2 Wash Resin MPA_Coupling->Wash2 Cleavage Cleave Peptide from Resin (TFA Cocktail) Wash2->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Final_Product Lyophilize to obtain Peptide-MPA Purification->Final_Product

Caption: Solid-phase synthesis workflow for a C-terminal MPA-modified peptide.

Logical Relationship: Cleavable vs. Non-Cleavable Propionic Acid Linkers in ADCs

Linker_Comparison cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC_Concept Antibody-Drug Conjugate (ADC) Linker_Type Propionic Acid-Based Linker ADC_Concept->Linker_Type Cleavable_Linker e.g., PDPH (Hydrazone/Disulfide) Linker_Type->Cleavable_Linker Non_Cleavable_Linker e.g., MPA (Thioether) Linker_Type->Non_Cleavable_Linker Cleavage_Mechanism Triggered by: - Low pH (Endosome/Lysosome) - High Glutathione (Cytoplasm) Cleavable_Linker->Cleavage_Mechanism Advantage_Cleavable Advantage: Targeted payload release inside the cell Cleavage_Mechanism->Advantage_Cleavable Disadvantage_Cleavable Disadvantage: Potential for premature cleavage in circulation Advantage_Cleavable->Disadvantage_Cleavable Release_Mechanism Payload released upon lysosomal degradation of the antibody Non_Cleavable_Linker->Release_Mechanism Advantage_Non_Cleavable Advantage: Higher plasma stability Release_Mechanism->Advantage_Non_Cleavable Disadvantage_Non_Cleavable Disadvantage: Payload remains attached to an amino acid residue Advantage_Non_Cleavable->Disadvantage_Non_Cleavable

Caption: Comparison of cleavable and non-cleavable propionic acid linkers in ADCs.

Conclusion

Propionic acid-based linkers represent a cornerstone of modern bioconjugation chemistry. Their structural simplicity, coupled with the ease of functionalization, provides a powerful platform for the development of a wide range of bioconjugates with tailored properties. From enhancing the in vivo half-life of peptides to enabling the targeted delivery of potent cytotoxic agents, the propionic acid linker is indispensable in the design of next-generation therapeutics and diagnostics. A thorough understanding of the chemistry, function, and application of these linkers, as detailed in this guide, is paramount for researchers and drug development professionals seeking to harness the full potential of bioconjugation. As the field continues to evolve, the versatility of the propionic acid scaffold will undoubtedly lead to the creation of even more innovative and effective bioconjugates for the benefit of human health.

References

The Critical Role of PEG19 Spacer Length in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the design of sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker that connects the active components is far from a passive spacer. Its composition and, critically, its length, can profoundly influence the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. This technical guide focuses on the PEG19 spacer, a polyethylene (B3416737) glycol (PEG) linker comprised of 19 ethylene (B1197577) glycol units, and explores its properties and the significant implications of its length in drug development.

Physicochemical Properties of PEG19 Spacers

Polyethylene glycol linkers are renowned for their hydrophilicity, biocompatibility, and ability to improve the solubility and stability of conjugated molecules.[1][2] The PEG19 spacer, with its 19 repeating ethylene glycol units, offers a significant enhancement of these properties. The quantitative characteristics of molecules incorporating a PEG19 spacer are summarized below.

PropertyValueNotes
Molecular Weight (Bis-Mal-PEG19) 1199.4 g/mol This is the molecular weight of a homobifunctional linker with maleimide (B117702) groups at both ends of a PEG19 spacer.[3][4]
Estimated Contour Length of PEG19 Spacer ~70.3 Å (7.03 nm)The contour length of a single ethylene glycol unit is approximately 3.7 Å.[5][6][7] Therefore, the estimated fully extended length of a PEG19 spacer is 19 units * 3.7 Å/unit. This extended conformation represents the maximal distance the spacer can bridge.
Solubility High in aqueous mediaThe hydrophilic nature of the PEG chain significantly increases the solubility of often hydrophobic drug payloads or protein ligands in aqueous environments.[2][3]

Implications of PEG19 Spacer Length in Drug Development

The length of the PEG spacer is a critical parameter that must be optimized for each specific therapeutic application. An optimal linker length facilitates the desired biological activity while minimizing off-target effects.

In PROTACs: The primary function of a PROTAC is to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[8][9] The length of the PEG linker is instrumental in achieving the correct orientation and proximity of these two proteins. A linker that is too short may not allow the two proteins to interact effectively, while an excessively long linker could lead to an unstable ternary complex due to high conformational flexibility.[8][10] The approximately 70 Å length of a PEG19 spacer provides a substantial reach, which can be advantageous for spanning the distance between the binding sites on the target protein and the E3 ligase.

In ADCs: For antibody-drug conjugates, the PEG linker connects the antibody to the cytotoxic payload. The length of the linker can influence the drug-to-antibody ratio (DAR), stability, and the accessibility of the payload at the target site.[1][11] A longer spacer like PEG19 can help to physically separate a hydrophobic drug from the antibody, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.[1] Furthermore, the extended spacer can mitigate steric hindrance, allowing the payload to be released and to interact with its intracellular target more efficiently following internalization of the ADC into the cancer cell.[12]

Experimental Protocols

Detailed methodologies are crucial for the successful design and synthesis of complex therapeutics incorporating PEG19 spacers. Below are representative protocols for the synthesis of a PROTAC and the conjugation of a payload to an antibody using PEG linkers.

Protocol 1: General Synthesis of a PROTAC with a PEG Linker

This protocol outlines the coupling of a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • Target Protein Ligand with a reactive handle (e.g., an alkyne group)

  • E3 Ligase Ligand with a complementary reactive handle (e.g., an azide (B81097) group)

  • Bifunctional PEG19 linker (e.g., Azide-PEG19-NHS ester)

  • Amine-functionalized E3 Ligase Ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Organic solvents (e.g., DMF, DMSO)

  • Appropriate buffers and purification reagents

Procedure:

  • Conjugation of E3 Ligase Ligand to PEG Linker:

    • Dissolve the amine-functionalized E3 ligase ligand and a molar excess of Azide-PEG19-NHS ester in anhydrous DMF.

    • Add a suitable base (e.g., DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the resulting Azide-PEG19-E3 Ligase conjugate by preparative HPLC.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":

    • Dissolve the purified Azide-PEG19-E3 Ligase conjugate and the alkyne-functionalized target protein ligand in a mixture of t-BuOH and water.

    • Add a solution of sodium ascorbate, followed by a solution of CuSO₄.

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Antibody-Drug Conjugation using a Maleimide-PEG Linker

This protocol describes the conjugation of a thiol-containing payload to an antibody via a maleimide-functionalized PEG linker.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG19-Payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically carried out at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the Maleimide-PEG19-Payload to the reduced antibody solution. The maleimide group will specifically react with the free thiol groups on the antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Add a quenching reagent to cap any unreacted maleimide groups.

    • Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

Visualizing the Impact of PEG19 Spacer Length

Diagrams are essential tools for visualizing the complex molecular interactions and experimental processes involved in drug development.

PROTAC_Ternary_Complex cluster_short Short PEG Spacer cluster_optimal Optimal PEG19 Spacer cluster_long Excessively Long PEG Spacer Target_Protein_S Target Protein PROTAC_S Target_Protein_S->PROTAC_S Binding E3_Ligase_S E3 Ligase PROTAC_S->E3_Ligase_S Binding label_short Steric Hindrance Prevents Optimal Complex Formation Target_Protein_O Target Protein E3_Ligase_O E3 Ligase Target_Protein_O->E3_Ligase_O Productive Interaction PROTAC_O Target_Protein_O->PROTAC_O Binding PROTAC_O->E3_Ligase_O Binding Target_Protein_L Target Protein PROTAC_L Target_Protein_L->PROTAC_L Binding E3_Ligase_L E3 Ligase PROTAC_L->E3_Ligase_L Binding label_long High Flexibility Leads to Unstable Complex

Caption: Impact of PEG spacer length on PROTAC-mediated ternary complex formation.

ADC_Development_Workflow Ab_Selection Antibody Selection (Target Antigen) Linker_Design Linker Design (PEG19 Spacer) Ab_Selection->Linker_Design Payload_Selection Payload Selection (Cytotoxic Drug) Payload_Selection->Linker_Design Conjugation Antibody-Payload Conjugation Linker_Design->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro_Testing In Vitro Assays (Cytotoxicity, Binding) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Studies (Efficacy, PK, Safety) In_Vitro_Testing->In_Vivo_Testing

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

Conclusion

The PEG19 spacer is a versatile and valuable tool in the arsenal (B13267) of drug development professionals. Its significant length and hydrophilic properties can be leveraged to overcome challenges in solubility, stability, and steric hindrance for both PROTACs and ADCs. However, the optimal linker length is highly dependent on the specific biological system, and empirical testing is essential to determine the ideal spacer for maximizing therapeutic efficacy and safety. A thorough understanding of the physicochemical properties and potential implications of the PEG19 spacer length is paramount for the rational design of next-generation targeted therapies.

References

A Technical Guide to Fmoc-NH-PEG19-CH2CH2COOH as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of Fmoc-NH-PEG19-CH2CH2COOH, a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its mechanism of action, present relevant quantitative data, and provide detailed experimental protocols for its use and characterization.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-driven inhibition to event-driven protein degradation.[1] A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's ubiquitin-proteasome system (UPS).[3]

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, flexibility, and attachment points can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4]

This compound: A PEG-Based Linker

This compound is a bifunctional linker featuring a 19-unit polyethylene glycol (PEG) chain. The key functional groups are:

  • Fmoc-NH- (Fluorenylmethyloxycarbonyl protected amine): This protecting group on the amine allows for selective deprotection and subsequent coupling to a carboxylic acid group on either the POI ligand or the E3 ligase ligand.

  • -COOH (Carboxylic acid): This group can be activated to form an amide bond with an amine group on the other binding moiety.

Mechanism of Action and Key Advantages

PEG linkers are the most common type used in PROTAC design, with approximately 54% of reported PROTACs utilizing them.[5][6] The PEG chain of this compound imparts several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which often contains hydrophobic ligands.[2][7] This is crucial for improving bioavailability and compatibility with physiological environments.

  • Improved Permeability: By increasing the polarity and potentially shielding hydrophobic regions of the PROTAC, PEG linkers can enhance cell permeability, a critical factor for intracellular targets.[8][9]

  • Conformational Flexibility: The flexible nature of the PEG chain allows the two ends of the PROTAC to adopt multiple orientations, increasing the likelihood of forming a stable and productive ternary complex.[1] This can be thought of as a "conformational shock absorber" that helps the two ligands find their optimal binding pockets on their respective proteins.[]

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase. This is a critical parameter for achieving efficient protein degradation.[8][11]

The overall mechanism of a PROTAC utilizing a PEG linker is depicted below.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action.

Quantitative Data on PEGylated PROTACs

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[5] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. Below are representative data from studies investigating the effect of PEG linker length on the degradation of different target proteins.

Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. demonstrated the impact of linker length on the degradation of ERα, a key target in breast cancer.[11] While this study used alkyl-based linkers, the principle of optimizing linker length is directly applicable to PEG linkers.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1 Alkyl12>1000<20
PROTAC 2 Alkyl16~100~80
PROTAC 3 Alkyl20~500~60

Data is illustrative and based on trends reported in the literature.[11]

TANK-binding kinase 1 (TBK1) Degradation

PROTACs targeting TBK1 showed that degradation was not observed with linkers shorter than 12 atoms. Potent degradation was observed with linkers between 12 and 29 atoms in length.[4]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-PROTAC 1 Alkyl/Ether<12No degradationN/A
TBK1-PROTAC 2 Alkyl/Ether21396
TBK1-PROTAC 3 Alkyl/Ether2929276

Data compiled from literature reports.[4]

Bromodomain-containing protein 4 (BRD4) Degradation

Studies on BRD4-targeting PROTACs have also highlighted the non-linear relationship between linker length and degradation potency.

PROTACLinker CompositionLinker Length (PEG units)DC50 (µM) in H661 cells
BRD4-CRBN 1 PEG0<0.5
BRD4-CRBN 2 PEG2>5
BRD4-CRBN 3 PEG4<0.5

Data compiled from literature reports for CRBN-recruiting PROTACs.[4]

These tables clearly demonstrate that there is an optimal linker length for each PROTAC system, and that linkers that are too short or too long can lead to reduced degradation efficiency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the evaluation of its protein degradation activity.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the steps for coupling a POI ligand (with a free amine) and an E3 ligase ligand (with a free carboxylic acid) using the this compound linker.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Reagents and Materials:

    • E3 Ligase Ligand-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the E3 Ligase Ligand-COOH to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Fmoc-protected intermediate.

Step 2: Fmoc Deprotection

  • Reagents and Materials:

  • Procedure:

    • Dissolve the Fmoc-protected intermediate in DMF.

    • Add the 20% piperidine solution.

    • Stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 3: Coupling of POI Ligand to the Linker-E3 Ligand Conjugate

  • Reagents and Materials:

    • Amine-PEG19-E3 Ligase Ligand from Step 2 (1.0 eq)

    • POI Ligand-COOH (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using the deprotected amine from Step 2 and the POI Ligand-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - POI Ligand-NH2 - E3 Ligand-COOH - Fmoc-NH-PEG-COOH step1 Step 1: Amide Coupling (Activate Linker-COOH, couple with POI-NH2) start->step1 intermediate1 Intermediate: Fmoc-NH-PEG-POI step1->intermediate1 step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) intermediate1->step2 intermediate2 Intermediate: NH2-PEG-POI step2->intermediate2 step3 Step 3: Amide Coupling (Activate E3 Ligand-COOH, couple with Amine) intermediate2->step3 final_protac Final PROTAC: E3 Ligand-PEG-POI step3->final_protac purification Purification (HPLC) final_protac->purification

PROTAC Synthesis Workflow.
Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[12]

  • Materials:

    • Cell culture reagents and appropriate cell line

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle-only control for a predetermined time (e.g., 24 hours).[12]

    • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[12]

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]

    • SDS-PAGE and Western Blot:

      • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and apply the chemiluminescent substrate.

      • Capture the signal using an imaging system.

    • Data Analysis:

      • Re-probe the membrane with a loading control antibody.

      • Quantify the band intensity for the target protein and the loading control using densitometry software.

      • Normalize the target protein level to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.[12]

Conclusion and Future Outlook

This compound is a versatile and valuable tool in the development of PROTACs. Its PEG-based structure offers significant advantages in terms of solubility, permeability, and conformational flexibility. As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly important. While flexible PEG linkers are a cornerstone of current PROTAC design, future research may focus on more rigid or functionalized linkers to further enhance potency, selectivity, and pharmacokinetic properties.[4][9] The principles of linker optimization, as demonstrated by the data on PEGylated PROTACs, will remain a critical aspect of developing the next generation of protein-degrading therapeutics.

Linker_Properties cluster_linker Linker Properties Impacting PROTAC Efficacy linker_props Linker Properties length Length linker_props->length flexibility Flexibility (e.g., PEG) linker_props->flexibility solubility Solubility (Hydrophilicity) linker_props->solubility ternary_complex Ternary Complex Formation & Stability length->ternary_complex Optimal distance flexibility->ternary_complex Reduces entropic penalty pk_props Pharmacokinetic Properties solubility->pk_props Improves bioavailability efficacy PROTAC Efficacy (Low DC50, High Dmax) ternary_complex->efficacy pk_props->efficacy

Linker Properties and PROTAC Efficacy.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS), a technique that has revolutionized the development of peptide-based therapeutics and research tools. Among the various strategies, the use of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids has become the gold standard. This guide provides an in-depth exploration of the core features of Fmoc-protected amino acids, their application in SPPS, and the critical experimental considerations for their use.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

SPPS enables the stepwise construction of a peptide chain anchored to an insoluble resin support. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. The synthesis cycle involves the sequential addition of amino acids, each with its α-amino group temporarily blocked by a protecting group.

The Fmoc/tBu strategy is the predominant method in modern SPPS. It relies on the base-lability of the Fmoc group for the temporary protection of the Nα-amino group and the use of acid-labile groups, such as tert-butyl (tBu), for the "permanent" protection of reactive amino acid side chains. This orthogonality is a key advantage, ensuring that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.

Key Advantages of the Fmoc Protection Strategy

The widespread adoption of Fmoc chemistry in peptide synthesis is attributable to several key advantages over the older tert-butyloxycarbonyl (Boc) strategy.

  • Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This contrasts with the harsh acidic conditions (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can degrade sensitive peptide sequences and the resin support.

  • Orthogonality: The Fmoc group's base-lability is orthogonal to the acid-labile side-chain protecting groups. This allows for the selective removal of the Nα-Fmoc group at each step without affecting the side chains, which are only removed at the final cleavage step.

  • Reduced Side Reactions: The mild deprotection conditions of the Fmoc strategy minimize undesirable side reactions, such as the modification of sensitive amino acid side chains (e.g., tryptophan and methionine) or cleavage of the peptide chain.

  • High Yield and Purity: The efficiency of both the coupling and deprotection steps in Fmoc-SPPS leads to high yields of the desired peptide, often exceeding 99% for each coupling cycle. This high fidelity is crucial for the synthesis of long and complex peptides.

  • Real-Time Monitoring: The cleavage of the Fmoc group produces a dibenzofulvene (DBF) byproduct, which has a strong UV absorbance. This allows for the real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion before proceeding to the next step.

  • Automation and High-Throughput Synthesis: The mild reaction conditions and the ability to monitor the reaction progress have made Fmoc chemistry highly amenable to automated peptide synthesizers, facilitating high-throughput peptide production.

The Chemistry of Fmoc-Protected Amino Acids

Structure and Properties

An Fmoc-amino acid consists of the amino acid backbone, the Fmoc group attached to the α-amino nitrogen, and, for those with reactive side chains, an orthogonal protecting group. The Fmoc group itself is a fluorenyl ring system linked to a methoxycarbonyl moiety. Key properties of Fmoc-protected amino acids are summarized in the table below.

PropertyQuantitative Data/DescriptionSignificance in SPPS
Solubility Generally excellent in common SPPS solvents like DMF and N-methylpyrrolidone (NMP).Ensures homogeneous reaction conditions for efficient coupling.
Coupling Efficiency Typically exceeds 99% with modern coupling reagents.Critical for the synthesis of long peptides, as cumulative yield losses are minimized.
Enantiomeric Purity Required to be ≥ 99.8% for use in synthesis.Minimizes the formation of diastereomeric peptide impurities.
UV Absorbance of Byproduct The dibenzofulvene-piperidine adduct exhibits strong absorbance around 301-304 nm.Enables real-time monitoring of the Fmoc deprotection step to ensure complete removal of the protecting group.
Free Amino Acid Impurity Should be ≤ 0.2% in the Fmoc-amino acid starting material.Prevents the undesirable double insertion of an amino acid during the coupling step.
Side-Chain Protection

Protecting the reactive functionalities of amino acid side chains is crucial to prevent unwanted side reactions during peptide synthesis. In the Fmoc/tBu strategy, these protecting groups are designed to be stable to the basic conditions used for Fmoc removal but labile to the strong acid (TFA) used in the final cleavage step.

Commonly used side-chain protecting groups include:

  • tert-Butyl (tBu): For Asp, Glu, Ser, Thr, and Tyr.

  • tert-Butyloxycarbonyl (Boc): For Lys and Trp.

  • Trityl (Trt): For Asn, Gln, Cys, and His.

  • 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): For Arg.

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow Start Start: Resin with Fmoc-protected Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Is peptide complete? No Final_Cleavage Final Cleavage and Side-Chain Deprotection (e.g., 95% TFA) Wash2->Final_Cleavage Is peptide complete? Yes Repeat->Deprotection Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction at C9 Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Carbanion_Intermediate Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Elimination β-Elimination Carbanion_Intermediate->Elimination Free_Amine H2N-Peptide (Free Amine) Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF DBF->DBF_Adduct

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG19-CH2CH2COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG19-CH2CH2COOH is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker essential for advanced peptide synthesis and modification. This hydrophilic spacer is instrumental in enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Its applications include the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted drug delivery systems. The incorporation of a PEG19 linker can significantly improve the solubility, stability, and in vivo half-life of peptides by increasing their hydrodynamic volume and shielding them from proteolytic degradation.

These application notes provide a comprehensive protocol for the efficient incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

  • Enhanced Solubility and Stability: The long, hydrophilic PEG chain improves the solubility of hydrophobic peptides and protects against enzymatic degradation.

  • PROTAC Linker: Serves as a flexible linker to connect a target-binding ligand and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): Used as a component of the linker system to attach a cytotoxic payload to an antibody.

  • Bioconjugation: Facilitates the attachment of peptides to other biomolecules or surfaces.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies. Due to the steric hindrance and chain length of the PEG19 linker, optimization of coupling conditions may be necessary.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal amides: Use Rink Amide resin.

  • For C-terminal carboxylic acids: Use 2-Chlorotrityl chloride or Wang resin.

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Table 1: Fmoc Deprotection Protocol

StepReagentVolumeDurationRepetitions
120% Piperidine in DMF10 mL per gram of resin5-15 minutes2
2DMF Wash10 mL per gram of resin1 minute5-7

Note: The completion of the deprotection can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct in the filtrate.

Coupling of this compound

Due to the length and potential steric hindrance of the PEG19 chain, a more potent coupling reagent than standard DIC/HOBt is recommended to ensure high coupling efficiency.

Table 2: Recommended Coupling Protocol for this compound

ReagentEquivalents (relative to resin loading)
This compound1.5 - 3.0
HATU (or HCTU/PyBOP)1.5 - 3.0
DIPEA (or Collidine)3.0 - 6.0

Protocol:

  • In a separate vial, dissolve this compound, HATU, and DIPEA in DMF.

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the activation solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • After the coupling, wash the resin thoroughly with DMF (3-5 times).

Monitoring the Coupling Reaction:

It is crucial to monitor the completion of the coupling reaction. The Kaiser test is a common qualitative method to detect free primary amines on the resin.

  • Positive Kaiser Test (blue beads): Incomplete coupling. A second coupling is recommended.

  • Negative Kaiser Test (yellow/colorless beads): Complete coupling.

Double Coupling (if necessary):

  • After the first coupling and DMF wash, repeat the coupling protocol with a fresh solution of activated this compound.

  • Agitate for another 1-2 hours.

  • Wash the resin thoroughly with DMF.

Capping (Optional)

If the coupling is incomplete after a double coupling, any unreacted amino groups should be capped to prevent the formation of deletion sequences.

Protocol:

  • Treat the resin with a solution of Acetic Anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Wash the resin with DMF.

Peptide Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Table 3: Cleavage Cocktail Composition

ReagentPercentage (%)Purpose
Trifluoroacetic Acid (TFA)95Cleavage and deprotection
Triisopropylsilane (TIS)2.5Cation scavenger
Water2.5Cation scavenger

Protocol:

  • Wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the peptide pellet under vacuum.

Purification

Due to the hydrophilic nature of the PEG linker, purification of the PEGylated peptide can be challenging. Reverse-phase HPLC (RP-HPLC) is the standard method.

Table 4: General RP-HPLC Purification Parameters

ParameterRecommendation
ColumnC18 or C4 stationary phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientA shallow gradient of Mobile Phase B
Detection220 nm and 280 nm

Note: Ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) can also be effective purification techniques for PEGylated peptides, particularly for removing non-PEGylated impurities.[1][2][3]

Visualized Workflows

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-NH-PEG19-COOH (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final coupling Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Coupling_Logic Start Start Coupling Step First_Coupling Perform First Coupling (2-4 hours) Start->First_Coupling Kaiser_Test Perform Kaiser Test First_Coupling->Kaiser_Test Positive Positive (Blue) Kaiser_Test->Positive Incomplete Negative Negative (Yellow) Kaiser_Test->Negative Complete Double_Coupling Perform Double Coupling (1-2 hours) Positive->Double_Coupling End Proceed to Next Step Negative->End Capping Optional: Capping (Acetic Anhydride) Double_Coupling->Capping Capping->End

Caption: Decision workflow for the coupling of sterically hindered PEGylated amino acids.

References

Application Notes and Protocols for PROTAC Development using Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and ultimately the degradation efficiency of the PROTAC.

Fmoc-NH-PEG19-CH2CH2COOH is a long-chain polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG component enhances aqueous solubility and can improve cell permeability.[1] The length of the PEG19 chain provides significant flexibility and extended reach, which can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and degradation. The terminal Fmoc-protected amine and carboxylic acid groups allow for versatile and sequential conjugation to the POI and E3 ligase ligands using standard amide bond formation chemistries.[2]

These application notes provide a comprehensive guide to the utilization of this compound in the development of novel PROTACs, including detailed experimental protocols for synthesis and characterization.

Physicochemical Properties of PEGylated PROTACs

The incorporation of a PEG19 linker significantly impacts the physicochemical properties of the resulting PROTAC molecule.

PropertyEffect of PEG19 LinkerReference
Solubility The hydrophilic nature of the polyethylene glycol chain generally increases the aqueous solubility of the PROTAC, which can be advantageous for formulation and bioavailability.
Cell Permeability While PEGylation increases hydrophilicity, the flexible nature of the PEG chain can shield the polar surface area of the PROTAC, potentially improving its ability to traverse the cell membrane. However, excessive PEGylation can also hinder cellular uptake, making optimization of linker length crucial.
Molecular Weight The PEG19 linker adds a significant molecular weight to the PROTAC, placing it well beyond the typical range of small molecule drugs. This can impact its pharmacokinetic and pharmacodynamic properties.[3]
Flexibility The long PEG19 chain provides a high degree of conformational flexibility, which can be beneficial in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for synthesizing a PROTAC using amide bond formation.

Step 1: Coupling of the E3 Ligase Ligand to the PEG19 Linker

  • Fmoc Deprotection: Dissolve this compound in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). Stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent under reduced pressure.

  • Amide Coupling: Dissolve the deprotected NH2-PEG19-CH2CH2COOH (1.0 eq) and the E3 ligase ligand containing a carboxylic acid functional group (e.g., a pomalidomide (B1683931) derivative) (1.1 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.[2]

  • Work-up and Purification: Monitor the reaction by LC-MS. Once complete, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG19-COOH intermediate.[2]

Step 2: Coupling of the POI Ligand to the E3 Ligase Ligand-PEG19 Intermediate

  • Amide Coupling: Dissolve the E3 ligase ligand-PEG19-COOH intermediate (1.0 eq) and the POI ligand containing an amine functional group (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.[2]

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).[2]

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: POI Ligand Conjugation Fmoc_Deprotection Fmoc Deprotection of This compound Amide_Coupling_1 Amide Coupling with E3 Ligase Ligand-COOH Fmoc_Deprotection->Amide_Coupling_1 Piperidine/DMF Purification_1 Purification of E3-PEG19-COOH Amide_Coupling_1->Purification_1 HATU/DIPEA Amide_Coupling_2 Amide Coupling with POI Ligand-NH2 Purification_1->Amide_Coupling_2 Intermediate Purification_2 Final PROTAC Purification Amide_Coupling_2->Purification_2 HATU/DIPEA

Caption: A two-step synthetic workflow for PROTAC synthesis.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.[4]

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[4]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[4]

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[5]

  • Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[4]

Diagram: Western Blot Workflow

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Dilutions Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE and Membrane Transfer Protein_Quantification->SDS_PAGE Immunoblotting Immunoblotting with Primary and Secondary Antibodies SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection and Imaging Immunoblotting->Detection Data_Analysis Data Analysis: DC50 and Dmax Calculation Detection->Data_Analysis

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[7]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the target protein over a freshly prepared chip with immobilized E3 ligase to check for any direct interaction.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.[7]

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data Summary

Representative Data for PROTACs with Varying Linker Lengths (Hypothetical Example based on literature trends)

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-ABRD4VHLPEG45085
PROTAC-BBRD4VHLPEG81595
PROTAC-CBRD4VHLPEG122590
PROTAC-DBRD4VHLPEG19 (Predicted) 10-50>90-
PROTAC-ETBK1CRBN12-atom alkyl/ether>1000<10
PROTAC-FTBK1CRBN21-atom alkyl/ether396
PROTAC-GTBK1CRBN29-atom alkyl/ether29276

Note: The predicted values for the PEG19 linker are an extrapolation based on the general observation that there is an optimal linker length for each target-ligase pair, and excessively long or short linkers can be detrimental to degradation efficacy.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering enhanced solubility and the necessary length and flexibility to facilitate the formation of a productive ternary complex. The provided protocols offer a robust framework for the synthesis and characterization of novel PROTACs using this linker. Researchers should be mindful that the optimal linker length is a critical parameter that needs to be empirically determined for each specific target protein and E3 ligase combination to achieve maximal degradation efficacy. The systematic evaluation of PROTACs with varying linker lengths, including long-chain PEGs like PEG19, is a crucial step in the development of potent and selective protein degraders.

References

Application of Fmoc-NH-PEG19-CH2CH2COOH in Antibody-Drug Conjugate (ADC) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.[3] The linker, a critical component connecting the antibody to the drug payload, plays a pivotal role in the overall stability, solubility, pharmacokinetics (PK), and efficacy of the ADC.[4][5] Polyethylene glycol (PEG) linkers, such as Fmoc-NH-PEG19-CH2CH2COOH, have gained prominence in ADC development due to their unique physicochemical properties.[4]

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions to allow for conjugation to a cytotoxic payload. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of an antibody. The defining feature of this linker is the discrete PEG19 chain, which confers several advantages to the resulting ADC.

Advantages of the PEG19 Linker in ADC Synthesis

The incorporation of a discrete PEG19 linker in ADC design offers several key benefits that address common challenges in ADC development:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its stability and efficacy.[2] The hydrophilic PEG19 chain creates a hydration shell around the payload, improving the overall solubility of the ADC and reducing the propensity for aggregation.[3]

  • Improved Pharmacokinetics: The PEG linker can shield the payload from the surrounding microenvironment, potentially reducing immunogenicity and leading to a longer circulation half-life.[4] This prolonged exposure can result in greater accumulation of the ADC in tumor tissues.[3]

  • Optimized Drug-to-Antibody Ratio (DAR): The increased solubility imparted by the PEG linker can enable higher drug loading onto the antibody without causing aggregation, allowing for the potential of a higher DAR and, consequently, greater potency.

  • Defined Spacer Length: The monodisperse nature of the PEG19 linker provides a precise and uniform spacer between the antibody and the drug.[4] This well-defined distance can be crucial for optimizing the interaction of the antibody with its target antigen and ensuring efficient payload delivery.

Quantitative Data Summary

The following table summarizes representative data for ADCs constructed with PEG linkers of varying lengths. While specific data for a PEG19 linker is not extensively published, the trends observed with other PEG linkers provide a strong indication of the expected performance.

PropertyNo PEGPEG2PEG4PEG8PEG12PEG24PEG19 (Expected)
Clearance (mL/day/kg) in Rats ~15~10~7~5~5~5~5
In Vitro Cytotoxicity (Fold Reduction vs. No PEG) 1x-4.5x--22x (10kDa)Moderately Reduced
Maximum Tolerated Dose (MTD) -IncreasedIncreasedMaximizedMaximizedMaximizedSignificantly Increased
In Vivo Efficacy -ImprovedImprovedEnhancedEnhancedEnhancedSignificantly Enhanced
  • Note: The data presented are adapted from studies on various PEG linkers and are intended to be illustrative of the expected trends for a PEG19 linker.[4] Actual results will vary depending on the specific antibody, payload, and conjugation strategy.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of an ADC using the this compound linker.

Diagram: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation A This compound C Fmoc Deprotection (e.g., Piperidine (B6355638) in DMF) A->C B Cytotoxic Drug (with Amine Group) G Conjugation B->G D Amine-PEG19-COOH C->D E Carboxyl Activation (e.g., EDC, NHS in DMF) D->E F Activated Linker E->F F->G H Drug-PEG19-COOH G->H I Purification (e.g., HPLC) H->I J Purified Drug-Linker I->J L Activation of Linker-Drug Carboxyl Group (e.g., EDC, Sulfo-NHS) J->L K Monoclonal Antibody (mAb) N Conjugation to mAb Lysine Residues K->N M Activated Drug-Linker L->M M->N O Crude ADC N->O P Purification (e.g., SEC, HIC) O->P Q Purified ADC P->Q

Caption: Workflow for ADC synthesis using this compound.

Protocol 1: Synthesis of the Drug-Linker Moiety

This protocol describes the conjugation of a cytotoxic drug containing a primary or secondary amine to the this compound linker.

Materials:

  • This compound

  • Cytotoxic drug with an amine functional group (e.g., Monomethyl Auristatin E - MMAE)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Fmoc Deprotection: a. Dissolve this compound in DMF. b. Add piperidine (20% v/v) to the solution and stir at room temperature for 30 minutes. c. Monitor the deprotection by TLC or LC-MS. d. Upon completion, precipitate the deprotected linker by adding cold diethyl ether. e. Centrifuge and wash the pellet with cold diethyl ether to obtain the free amine (H2N-PEG19-CH2CH2COOH).

  • Activation of the Carboxylic Acid: a. Dissolve the deprotected linker in anhydrous DMF. b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents). c. Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the NHS ester by LC-MS.

  • Conjugation to the Cytotoxic Drug: a. Dissolve the amine-containing cytotoxic drug in anhydrous DMF. b. Add the solution of the activated linker to the drug solution. c. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to facilitate the reaction. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by HPLC.

  • Purification: a. Upon completion, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile). b. Purify the drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the collected fractions to obtain the purified product.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol describes the conjugation of the purified drug-linker moiety to the lysine residues of a monoclonal antibody.

Materials:

  • Purified Drug-PEG19-COOH

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • EDC and N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) column for DAR determination

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the conjugation buffer (PBS, pH 7.4) using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of the Drug-Linker: a. Dissolve the Drug-PEG19-COOH in an organic co-solvent such as DMSO or DMF. b. In a separate tube, prepare a fresh solution of EDC and sulfo-NHS in water or conjugation buffer. c. Add the EDC/sulfo-NHS solution to the drug-linker solution to activate the carboxylic acid. Allow this reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Add the activated drug-linker solution to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 equivalents per antibody) is typically used. b. Gently mix and incubate the reaction at room temperature or 4°C for 2-4 hours.

  • Quenching: a. Add the quenching solution (e.g., Tris buffer) to a final concentration of 50-100 mM to quench any unreacted activated drug-linker. b. Incubate for 30 minutes at room temperature.

  • Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: a. Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug. b. Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law. c. The DAR is the molar ratio of the drug to the antibody.

  • Hydrophobic Interaction Chromatography (HIC): a. HIC separates ADC species based on the number of conjugated drug molecules. b. Inject the purified ADC onto a HIC column. c. Elute with a decreasing salt gradient. d. The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). e. The average DAR is calculated by the weighted average of the peak areas.

  • Mass Spectrometry (MS): a. Intact mass analysis of the ADC can provide the molecular weight of the different conjugated species, allowing for precise DAR determination. b. Alternatively, the ADC can be reduced to separate the light and heavy chains, and the mass of each chain can be analyzed to determine the drug distribution.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): a. SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates. b. Inject the purified ADC onto a SEC column and elute with a suitable mobile phase. c. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo): a. Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates. b. Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug. c. Incubate for a defined period (e.g., 72-96 hours). d. Measure cell viability using a suitable assay. e. Calculate the IC50 (half-maximal inhibitory concentration) for each treatment to determine the potency and specificity of the ADC.

Signaling Pathway and Mechanism of Action

Diagram: ADC Mechanism of Action

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Cytotoxicity ADC ADC (Antibody-PEG19-Drug) Binding Binding ADC->Binding 1. Targeting TumorCell Tumor Cell Antigen Target Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Payload Release FreeDrug Free Cytotoxic Drug DrugRelease->FreeDrug Target Intracellular Target (e.g., Microtubules, DNA) FreeDrug->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

The ADC, featuring the PEG19 linker, circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell through endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and enzymatic activity lead to the degradation of the antibody and/or cleavage of the linker, releasing the cytotoxic payload. The free drug can then bind to its intracellular target, such as microtubules or DNA, inducing cell cycle arrest and ultimately leading to apoptotic cell death. The hydrophilicity and length of the PEG19 linker are designed to ensure the stability of the ADC in circulation and to facilitate efficient release of the payload within the target cell.

References

Application Notes and Protocols for Surface Modification of Biomaterials with Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of biomaterials is a critical strategy to enhance their biocompatibility, reduce non-specific protein adsorption, and introduce specific functionalities for targeted applications such as drug delivery, tissue engineering, and diagnostics. Poly(ethylene glycol) (PEG) is a widely used polymer for surface modification due to its hydrophilicity, biocompatibility, and ability to resist protein fouling. This document provides detailed application notes and protocols for the surface modification of biomaterials using a long-chain, heterobifunctional PEG linker, Fmoc-NH-PEG19-CH2CH2COOH.

This specific linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine group and a terminal carboxylic acid. The carboxylic acid allows for covalent attachment to amine-functionalized biomaterial surfaces, while the Fmoc-protected amine can be deprotected to introduce a primary amine for subsequent bioconjugation of peptides, proteins, or small molecules. The PEG19 spacer provides a significant hydrophilic barrier to prevent non-specific interactions.

Key Applications

  • Reduction of Non-Specific Protein Adsorption: Creating "stealth" surfaces on implants, biosensors, and nanoparticles to minimize the foreign body response and improve in-vivo performance.[1][2][3]

  • Improved Biocompatibility: Enhancing the compatibility of biomaterials with biological systems.

  • Creation of Functional Surfaces for Bioconjugation: Providing a reactive amine group for the covalent attachment of targeting ligands, therapeutic molecules, or capture probes.

  • Drug Delivery Systems: Modifying nanoparticles to improve their circulation time and targeting capabilities.[4]

Data Presentation

Table 1: Quantitative Analysis of Protein Adsorption on PEGylated Surfaces

This table summarizes the reduction in protein adsorption on various surfaces after modification with PEG. While specific data for this compound is limited, the following data for similar PEGylated surfaces demonstrates the general efficacy of PEGylation in reducing protein fouling.

BiomaterialPEG DerivativeProteinAdsorption Reduction (%)Reference
Niobium PentoxidePLL-g-PEGMyoglobin>90%[5]
Niobium PentoxidePLL-g-PEGAlbumin>95%[5]
Niobium PentoxidePLL-g-PEGFibrinogen>98%[5]
Polylactic Acid (PLA) NanoparticlesPEG5K-PLA45KPlasma ProteinsMaximal reduction with 5kDa PEG[1][2]
Gold Nanoparticles5K Thiol-PEGBovine Serum AlbuminHigh passivation[6]
Table 2: Surface Characterization Before and After PEGylation

This table presents typical changes in key surface properties upon modification with PEG, indicating successful surface functionalization.

ParameterBefore PEGylation (Amine-functionalized surface)After PEGylationTypical Method of AnalysisReference
Water Contact Angle ~60-70°~30-50°Goniometry[7][8]
Surface Roughness (Ra) Varies with substrateGenerally increasesAtomic Force Microscopy (AFM)[8]
Elemental Composition (C 1s) C-C, C-NC-C, C-N, C-O (characteristic of PEG)X-ray Photoelectron Spectroscopy (XPS)[8]

Experimental Protocols

This section provides a general, three-stage protocol for the surface modification of a biomaterial with this compound. The protocol assumes a substrate with available hydroxyl or other groups that can be functionalized with amines.

Stage 1: Surface Amination of the Biomaterial

This initial step introduces primary amine groups onto the biomaterial surface, which are necessary for the subsequent coupling of the PEG linker. A common method for silica-based or hydroxyl-containing surfaces is silanization with (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Biomaterial substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Anhydrous Toluene (B28343) or Ethanol

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized water

  • Nitrogen gas stream

Protocol:

  • Surface Cleaning and Hydroxylation:

    • Immerse the biomaterial substrate in Piranha solution for 30-60 minutes to clean and introduce hydroxyl groups. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrate thoroughly with copious amounts of deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.

    • Immerse the cleaned and dried substrate in the APTES solution for 2-4 hours at room temperature with gentle agitation.

    • After incubation, rinse the substrate sequentially with toluene (or ethanol), and then with deionized water to remove excess APTES.

    • Cure the APTES layer by baking the substrate at 110°C for 1 hour.

    • The resulting surface is now functionalized with primary amine groups.

Stage 2: Covalent Coupling of this compound

This stage involves the activation of the carboxylic acid group of the PEG linker and its subsequent reaction with the amine-functionalized surface to form a stable amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are commonly used for this purpose.[9][10][11][12][13]

Materials:

  • Amine-functionalized biomaterial

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Nitrogen gas stream

Protocol:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF to a desired concentration (e.g., 10 mg/mL).

    • In a separate vial, dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each.

    • Add the EDC/NHS solution to the PEG solution at a molar excess (e.g., 1.5 equivalents of EDC and NHS per equivalent of PEG).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling to the Amine-Functionalized Surface:

    • Immerse the amine-functionalized biomaterial in the activated PEG solution.

    • Alternatively, for sensitive substrates, replace the Activation Buffer with Coupling Buffer after the activation step and then immerse the substrate.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • After the coupling reaction, remove the substrate from the PEG solution.

    • Rinse the surface thoroughly with DMF, followed by deionized water to remove any unreacted PEG and coupling agents.

    • Dry the surface under a stream of nitrogen gas.

Stage 3: Fmoc Deprotection to Expose the Terminal Amine

The final step is the removal of the Fmoc protecting group to expose the terminal primary amine, which can then be used for further conjugation. This is typically achieved using a solution of piperidine (B6355638) in DMF.[14][15][16][17][18]

Materials:

  • Fmoc-PEGylated biomaterial

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Nitrogen gas stream

Protocol:

  • Preparation of Deprotection Solution:

    • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

  • Fmoc Removal:

    • Immerse the Fmoc-PEGylated biomaterial in the 20% piperidine/DMF solution.

    • Allow the deprotection reaction to proceed for 10-30 minutes at room temperature.[19][20]

  • Washing:

    • Remove the substrate from the deprotection solution.

    • Rinse the surface extensively with DMF to remove the piperidine-dibenzofulvene adduct.

    • Perform a final rinse with deionized water.

    • Dry the surface under a stream of nitrogen gas.

The biomaterial surface is now modified with a dense layer of PEG chains, terminating in a reactive primary amine group.

Mandatory Visualizations

Experimental Workflow for Surface Modification

G cluster_0 Stage 1: Surface Amination cluster_1 Stage 2: PEG Coupling cluster_2 Stage 3: Fmoc Deprotection A Biomaterial Substrate B Piranha Cleaning & Hydroxylation A->B Cleaning C APTES Silanization B->C Functionalization D Amine-Functionalized Surface C->D Curing G Coupling Reaction D->G E Fmoc-NH-PEG19-COOH F EDC/NHS Activation E->F Activation F->G H Fmoc-PEGylated Surface G->H Washing & Drying J Fmoc Removal H->J I 20% Piperidine in DMF I->J K Amine-Terminated PEG Surface J->K Washing & Drying

Caption: Workflow for biomaterial surface modification.

Signaling Pathway Analogy: Inhibition of Protein Adsorption

G cluster_0 Unmodified Surface cluster_1 PEGylated Surface P1 Protein S1 Surface P1->S1 Adsorption P2 Protein PEG PEG Layer P2->PEG Repulsion S2 Surface

Caption: PEG layer inhibiting protein adsorption.

Logical Relationship: this compound Functionality

G cluster_0 struct Fmoc-NH PEG19 Spacer CH2CH2COOH Fmoc Protected Amine (for later conjugation) struct:f0->Fmoc is a PEG Hydrophilic Spacer (resists protein adsorption) struct:f1->PEG is a COOH Carboxylic Acid (for surface attachment) struct:f2->COOH is a

Caption: Functional components of the PEG linker.

References

Application Notes and Protocols for Fmoc-NH-PEG19-CH2CH2COOH in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Fmoc-NH-PEG19-CH2CH2COOH is a versatile amphiphilic molecule designed for the development of advanced hydrogel scaffolds in tissue engineering and regenerative medicine. This molecule combines the self-assembling properties of the fluorenylmethoxycarbonyl (Fmoc) group with the biocompatibility and hydrophilicity of a 19-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid group provides a site for further functionalization or for pH-triggered gelation. These hydrogels mimic the nanofibrous architecture of the native extracellular matrix (ECM), providing a suitable environment for three-dimensional (3D) cell culture, proliferation, and differentiation.

Principle of Self-Assembly and Hydrogelation

The formation of hydrogels from this compound is driven by non-covalent interactions. The hydrophobic, aromatic Fmoc groups self-assemble through π-π stacking, forming the core of nanofibers.[1][2] The hydrophilic PEG chains are exposed to the aqueous environment, ensuring high water retention and biocompatibility. Hydrogen bonding between the peptide-like linkages further stabilizes the nanofibrous network.[3] This hierarchical self-assembly results in the formation of a physically cross-linked, shear-thinning, and thermo-responsive hydrogel. The gelation process can be triggered by a change in pH, temperature, or ionic strength, allowing for in situ hydrogel formation and cell encapsulation.[3][4]

Advantages in Tissue Engineering

  • Biocompatibility: The components, particularly PEG, are well-known for their low immunogenicity and high biocompatibility, ensuring minimal adverse reactions in vitro and in vivo.[5][6]

  • Mimicry of Native ECM: The resulting nanofibrous scaffold closely resembles the structure of the natural extracellular matrix, providing a more physiologically relevant environment for cells compared to traditional 2D culture systems.[3][5]

  • Tunable Mechanical Properties: The mechanical stiffness of the hydrogel, a critical factor for directing cell fate, can be tuned by adjusting the concentration of the Fmoc-PEG derivative, pH, or by incorporating other cross-linking agents.[7] This allows for the creation of scaffolds that match the stiffness of various native tissues.

  • Biofunctionalization: The terminal carboxylic acid group can be readily modified to incorporate bioactive motifs, such as the cell-adhesion ligand Arginine-Glycine-Aspartic acid (RGD), to enhance cell attachment, spreading, and signaling.[1][8]

  • Shear-Thinning and Injectability: These physical hydrogels exhibit shear-thinning properties, allowing them to be injected through a syringe for minimally invasive delivery. Once injected, the hydrogel can reform its structure, entrapping cells and therapeutic agents at the target site.

  • Controlled Release: The porous network of the hydrogel can be utilized for the sustained release of growth factors, drugs, and other therapeutic molecules to support tissue regeneration.

Applications

  • 3D Cell Culture: Provides a supportive scaffold for the 3D culture of various cell types, including chondrocytes, fibroblasts, and mesenchymal stem cells, enabling studies on cell behavior in a more in vivo-like context.[5][6][7]

  • Tissue Regeneration: Can be used as a scaffold for the regeneration of tissues such as cartilage, bone, skin, and neural tissue.[8]

  • Drug Delivery: Serves as a vehicle for the localized and sustained delivery of therapeutic agents.

  • Wound Healing: Can be applied as a dressing to promote wound healing by providing a moist environment and delivering bioactive molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data for Fmoc-peptide and Fmoc-PEG based hydrogels, providing a reference for expected performance.

Table 1: Mechanical Properties of Fmoc-Based Hydrogels

Hydrogel CompositionConcentration (wt%)Storage Modulus (G') (Pa)Gelation TimeReference
Fmoc-FF/Fmoc-RGDNot Specified~780< 1 min[3]
Fmoc-F2Not Specified21,200Not Specified[7]
Fmoc-F2/DNot Specified502Not Specified[7]
Fmoc-FF + Cationic PeptidesNot Specified200 - 35,000Not Specified[9]
scrFmoc-GFFRDG0.4~500< 10 min[10]
Fmoc-GFFRGD + scrFmoc-GFFRDG (1:1)0.4~3,000Not Specified[10]

Table 2: Cell Viability in Fmoc-Based Hydrogels

Hydrogel CompositionCell TypeViability (%)Time PointReference
Fmoc-F2/SBovine ChondrocytesHighNot Specified[7]
Fmoc-F2/DHuman Dermal FibroblastsHighNot Specified[7]
Fmoc-FF + Cationic Peptides3T3-L1 cells>9572 hours[9]
PEG-GelatinAdipose-derived Stem Cells>8514 days[11]
F810 Peptide HydrogelNot Specified>807 days[12]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel (pH-Switch Method)

This protocol describes a common method for inducing hydrogelation by adjusting the pH.

Materials:

  • This compound powder

  • Sterile deionized (DI) water

  • Sterile 0.1 M NaOH solution

  • Sterile 0.1 M HCl solution or Glucono-δ-lactone (GdL)

  • Sterile phosphate-buffered saline (PBS)

  • Vortex mixer

  • pH meter

Procedure:

  • Dissolution: Weigh the desired amount of this compound powder to prepare a stock solution (e.g., 10 mg/mL).

  • Add a small volume of sterile 0.1 M NaOH to the powder to deprotonate the carboxylic acid group and facilitate dissolution in sterile DI water. Vortex until the powder is completely dissolved. The solution should be clear.

  • Adjust the pH of the solution to approximately 8.0-9.0 using 0.1 M NaOH.

  • Gelation: To induce hydrogel formation, slowly lower the pH of the solution to the desired final pH (typically around 7.0-7.4 for cell culture) by adding sterile 0.1 M HCl dropwise while gently mixing.

  • Alternatively, for a slower and more uniform gelation, add an appropriate amount of GdL to the basic solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH.

  • Confirmation of Gelation: Invert the vial to confirm the formation of a self-supporting hydrogel. The gel should not flow.

  • Equilibration: Before cell seeding, equilibrate the hydrogel by immersing it in sterile PBS or cell culture medium for at least 30 minutes to allow the pH to stabilize and to remove any unreacted reagents.

Protocol 2: Encapsulation of Cells in the Hydrogel

This protocol details the method for encapsulating cells within the hydrogel for 3D culture.

Materials:

  • Prepared this compound solution (before pH-induced gelation, at pH 8.0-9.0)

  • Cells of interest, suspended in culture medium

  • Sterile GdL solution or sterile 0.1 M HCl

  • Sterile culture plates (e.g., 24-well plate)

Procedure:

  • Prepare a sterile stock solution of this compound as described in Protocol 1, Step 1-3.

  • Trypsinize and count the cells. Resuspend the cell pellet in a small volume of serum-free culture medium to achieve a high cell density.

  • Gently mix the cell suspension with the this compound solution at a desired ratio (e.g., 1:4 v/v, cell suspension to hydrogel precursor solution). Ensure homogenous cell distribution by gentle pipetting. Avoid introducing air bubbles.

  • Initiate gelation by adding the pH-lowering agent (GdL or HCl) to the cell-hydrogel precursor mixture.

  • Quickly pipette the mixture into the wells of a culture plate.

  • Allow the hydrogel to set in a cell culture incubator (37°C, 5% CO2) for 15-30 minutes, or until gelation is complete.

  • Once the gel has formed, gently add pre-warmed complete culture medium to each well.

  • Culture the cell-laden hydrogels under standard incubation conditions, changing the medium every 2-3 days.

Protocol 3: Characterization of Hydrogel Mechanical Properties using Rheology

This protocol provides a standard procedure for measuring the viscoelastic properties of the hydrogel.

Materials:

  • Prepared this compound hydrogel

  • Rheometer with a parallel plate geometry

Procedure:

  • Sample Loading: Carefully place a sufficient volume of the hydrogel onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap distance (e.g., 1 mm), ensuring the gel fills the entire gap. Trim any excess gel from the edges.

  • Time Sweep: To monitor the gelation process, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) immediately after adding the gelation trigger. This will determine the gelation time, which is often identified as the crossover point where the storage modulus (G') exceeds the loss modulus (G'').

  • Strain Sweep: Once the gel has formed and reached equilibrium, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strains where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to characterize the frequency-dependent behavior of the hydrogel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency. The value of G' in the plateau region represents the stiffness of the hydrogel.

Visualizations

Hydrogel_Formation_Workflow cluster_prep Preparation of Precursor Solution cluster_gel Hydrogel Formation A This compound powder B Dissolve in alkaline (e.g., 0.1M NaOH) aqueous solution A->B C Adjust pH to 8.0-9.0 B->C D pH Adjustment (add 0.1M HCl or GdL) C->D E Self-Assembly (π-π stacking & H-bonding) D->E F Nanofiber Network Formation E->F G Hydrogel F->G

Caption: Workflow for this compound hydrogel formation via pH switch.

Cell_Encapsulation_Workflow cluster_mix Mixing cluster_gelation In Situ Gelation cluster_culture 3D Cell Culture A This compound precursor solution (pH 8-9) C Gently mix A and B A->C B Cell suspension in culture medium B->C D Add gelation trigger (e.g., GdL) C->D E Pipette into culture plate D->E F Incubate (37°C, 5% CO2) E->F G Cell-laden hydrogel F->G H Add culture medium G->H I Long-term culture H->I

Caption: Workflow for 3D cell encapsulation in this compound hydrogel.

RGD_Signaling_Pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cell RGD RGD Ligand on Nanofiber Surface Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Organization Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Activation Response Cellular Response (Adhesion, Spreading, Proliferation, Survival) Actin->Response Signaling->Response

Caption: RGD-Integrin signaling pathway for cell adhesion in functionalized hydrogels.

References

Application Notes and Protocols: Fmoc-NH-PEG19-CH2CH2COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG19-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, allows for the sequential and controlled conjugation of targeting moieties and therapeutic agents. The PEG19 spacer enhances the solubility and in vivo stability of the resulting conjugate, reduces immunogenicity, and provides a flexible linker between the targeting ligand and the drug payload.[][2][3] These characteristics make it an ideal tool for constructing sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and targeted nanoparticles.[][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of targeted drug delivery systems, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in cancer therapy.[6][7][8]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid terminus can be activated to react with amine groups on a therapeutic agent. Following Fmoc deprotection, the newly exposed amine can be conjugated to a targeting antibody.

  • Peptide-Drug Conjugates (PDCs): This linker is ideal for solid-phase peptide synthesis (SPPS) where the carboxylic acid end can be coupled to a resin-bound peptide, and the Fmoc-protected amine allows for further peptide chain elongation or drug conjugation.[2]

  • Targeted Nanoparticles: this compound can be used to surface-functionalize nanoparticles. The PEG chain provides a hydrophilic shield, prolonging circulation time, while the functional ends allow for the attachment of both targeting ligands and therapeutic payloads.

  • PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4][5][9]

Physicochemical and Pharmacokinetic Properties of PEGylated Conjugates

The incorporation of a PEG linker like this compound significantly impacts the physicochemical and pharmacokinetic properties of the resulting drug conjugate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight Approximately 1030.2 g/mol
Solubility Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents. Less soluble in alcohols and toluene. Not soluble in ether.[3][10]
Reactive Groups Carboxylic Acid (-COOH), Fmoc-protected Amine (-NH-Fmoc)[3]
Storage Conditions Store at -20°C, desiccated. Protect from light. Avoid frequent freeze-thaw cycles.[3]

Table 2: Illustrative Pharmacokinetic Parameters of a PEGylated Peptide-Drug Conjugate

The following data is illustrative and based on studies of similar PEGylated systems. Actual values will vary depending on the specific conjugate.

ParameterUnconjugated DrugPEGylated ConjugateReference
Half-life (t½) in plasma (hours) 0.524[11]
Volume of Distribution (Vd) (L/kg) 100.1[11]
Clearance (CL) (mL/h/kg) 13862.9[11]
Mean Residence Time (MRT) (hours) 0.735[11]

Table 3: Illustrative In Vitro Cytotoxicity of an EGFR-Targeted ADC

The following data is illustrative and based on studies of similar EGFR-targeted ADCs. Actual values will vary depending on the specific ADC and cell line.

Cell Line (EGFR expression)ADC Treatment IC50 (nM)Untargeted Drug IC50 (nM)Reference
A431 (High) 5500[12]
MCF-7 (Low) >1000600[12]

Experimental Protocols

Protocol 1: Conjugation of a Therapeutic Agent to this compound

This protocol describes the activation of the carboxylic acid group of the PEG linker and its conjugation to an amine-containing drug.

Materials:

  • This compound

  • Amine-containing therapeutic agent (e.g., Doxorubicin)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve this compound (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • Add the amine-containing therapeutic agent (1 eq) dissolved in anhydrous DMF to the reaction mixture.

  • Stir the reaction overnight at room temperature in the dark.

  • Quench the reaction by adding a small amount of water.

  • Purify the resulting Fmoc-NH-PEG19-Drug conjugate by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Lyophilize the purified conjugate to obtain a solid product.

  • Characterize the product using techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol 2: Fmoc Deprotection and Conjugation to a Targeting Peptide

This protocol details the removal of the Fmoc protecting group and subsequent conjugation to a targeting peptide.

Materials:

  • Fmoc-NH-PEG19-Drug conjugate (from Protocol 1)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Targeting peptide with a reactive group (e.g., a maleimide-functionalized peptide for reaction with a cysteine residue)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Dissolve the Fmoc-NH-PEG19-Drug conjugate in DMF.

  • Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Stir at room temperature for 30 minutes to remove the Fmoc group.

  • Precipitate the deprotected H2N-PEG19-Drug conjugate by adding cold diethyl ether.

  • Centrifuge and wash the pellet with cold diethyl ether to remove residual piperidine.

  • Dry the product under vacuum.

  • Dissolve the deprotected conjugate and the targeting peptide in PBS (pH 7.4).

  • If using a maleimide-functionalized peptide, ensure the peptide has a free cysteine for conjugation.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Purify the final Peptide-PEG19-Drug conjugate using a size-exclusion chromatography column.

  • Characterize the final product by SDS-PAGE, Mass Spectrometry, and HPLC to confirm conjugation and purity.

Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.[6][7] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it an attractive target for targeted therapies.[8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLC-PKC Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: EGFR signaling cascade leading to cancer cell proliferation and survival.

Experimental Workflow for ADC Synthesis

The following diagram illustrates the key steps in synthesizing an Antibody-Drug Conjugate (ADC) using this compound.

ADC_Synthesis_Workflow start Start linker_drug 1. Conjugate Drug to This compound start->linker_drug deprotection 2. Fmoc Deprotection linker_drug->deprotection antibody_conjugation 3. Conjugate to Antibody deprotection->antibody_conjugation purification 4. Purification antibody_conjugation->purification characterization 5. Characterization (Mass Spec, HPLC, SDS-PAGE) purification->characterization end Final ADC characterization->end

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a versatile and valuable tool in the field of targeted drug delivery. Its well-defined structure and the hydrophilic PEG spacer offer significant advantages in the design and synthesis of complex bioconjugates. The protocols and data presented here provide a foundation for researchers to utilize this linker in the development of novel and effective targeted therapies. Careful characterization and optimization of each step are crucial for the successful creation of potent and specific drug delivery systems.

References

Application Notes and Protocols: Conditions for Fmoc Deprotection of PEG Linkers in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a crucial component in the synthesis of PEGylated molecules, including peptides, proteins, and antibody-drug conjugates (ADCs). Its base-lability allows for mild deprotection conditions, preserving the integrity of the target molecule. This document provides detailed application notes and protocols for the efficient removal of the Fmoc group from polyethylene (B3416737) glycol (PEG) linkers in a solution-phase setting.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism in the presence of a base, typically a secondary amine. The fluorenyl group's electron-withdrawing nature makes the proton on the β-carbon acidic and susceptible to abstraction by a weak base. This leads to the formation of a dibenzofulvene intermediate, which is subsequently scavenged by the excess amine in the reaction mixture to form a stable adduct.

Key Reagents and Conditions

The selection of the appropriate base, solvent, concentration, and reaction time is critical for achieving high deprotection efficiency while minimizing side reactions.

Commonly Used Bases:

  • Piperidine (B6355638): The most widely used base for Fmoc deprotection, typically at a concentration of 20% (v/v) in a suitable solvent.

  • 4-Methylpiperidine (4-MP): An alternative to piperidine, sometimes preferred due to its lower volatility and toxicity.

  • Piperazine (PZ): Another alternative, though it may require different solvent conditions due to solubility.

  • 1,8-Diazabicycloundec-7-ene (DBU): A non-nucleophilic base that can be used in combination with a nucleophilic scavenger like piperidine to accelerate deprotection.

Common Solvents:

  • N,N-Dimethylformamide (DMF): The most common solvent for Fmoc deprotection due to its excellent solvating properties for both the PEG linker and the deprotection reagents.

  • N-Methyl-2-pyrrolidone (NMP): An alternative to DMF.

  • Dichloromethane (DCM): Can be used, but deprotection is generally slower in less polar solvents.

Quantitative Data Summary

The following table summarizes common conditions for Fmoc deprotection. While much of the literature focuses on solid-phase peptide synthesis (SPPS), these conditions are readily adaptable to solution-phase reactions involving PEG linkers.

Deprotection ReagentConcentration (% v/v or w/v)SolventTypical Reaction TimeTemperatureNotes
Piperidine20%DMF2 x 10 minutesRoom TemperatureThe most standard condition for complete Fmoc removal.[1] A two-step treatment is often employed.
Piperidine5-55%DMF or NMP10 - 20 minutesRoom TemperatureA range of concentrations and times have been reported to be effective.[2][3]
4-Methylpiperidine (4-MP)20%DMFSimilar to piperidineRoom TemperatureA viable and less toxic alternative to piperidine.[4]
Piperazine (PZ)10% (w/v)9:1 DMF/EthanolSimilar to piperidineRoom TemperatureEthanol is added to improve solubility.[4]
DBU/Piperidine2% DBU / 2% PiperidineDMF or NMPShorter than piperidine aloneRoom TemperatureThe combination can accelerate the deprotection process.[5]

Experimental Protocols

Standard Protocol for Fmoc Deprotection of a PEG Linker in Solution

This protocol describes a general procedure for the removal of the Fmoc protecting group from a PEG linker in a solution-phase reaction.

Materials:

  • Fmoc-PEG-linker conjugate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Diethyl ether, cold

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply for inert atmosphere (optional but recommended)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Fmoc-PEG-linker conjugate in anhydrous DMF in a round bottom flask. The concentration will depend on the solubility of the specific conjugate.

  • Addition of Deprotection Reagent: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical techniques such as TLC or LC-MS. A typical reaction involves two treatments. After an initial reaction time (e.g., 2 minutes), the reaction can be stopped, and a fresh portion of the deprotection reagent can be added for a longer duration (e.g., 5-10 minutes) to ensure complete removal.[5]

  • Work-up:

    • Once the reaction is complete, the solvent (DMF) and excess piperidine can be removed under reduced pressure using a rotary evaporator.

    • To precipitate the deprotected PEG linker, add cold diethyl ether to the concentrated residue.

    • Triturate the resulting precipitate with fresh cold diethyl ether several times to remove the dibenzofulvene-piperidine adduct and other impurities.

  • Isolation: Isolate the deprotected product by filtration or centrifugation.

  • Drying: Dry the final product under vacuum.

Alternative Protocol using DBU and Piperidine

This protocol is suitable for substrates where faster deprotection is desired.

Materials:

  • Fmoc-PEG-linker conjugate

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Piperidine

  • Diethyl ether, cold

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply for inert atmosphere (optional)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Fmoc-PEG-linker conjugate in anhydrous DMF or NMP.

  • Preparation of Deprotection Solution: Prepare a deprotection solution of 2% (w/v) DBU and 2% (v/v) piperidine in DMF or NMP.[5]

  • Reaction: Add the deprotection solution to the dissolved conjugate and stir at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in the standard protocol.

Visualizations

Chemical Reaction of Fmoc Deprotection

Fmoc_Deprotection_Reaction Fmoc_PEG Fmoc-NH-PEG-R Deprotected_PEG H2N-PEG-R Fmoc_PEG->Deprotected_PEG + Base Base Base (e.g., Piperidine) DBF_Adduct Dibenzofulvene-Base Adduct

Caption: General chemical reaction for Fmoc deprotection.

Experimental Workflow for Fmoc Deprotection in Solution

Fmoc_Deprotection_Workflow A Dissolve Fmoc-PEG-Linker in DMF B Add Deprotection Reagent (e.g., 20% Piperidine in DMF) A->B C Stir at Room Temperature B->C D Monitor Reaction (TLC/LC-MS) C->D E Remove Solvent and Excess Reagent (Rotary Evaporation) D->E Reaction Complete F Precipitate Product with Cold Diethyl Ether E->F G Isolate Product (Filtration/Centrifugation) F->G H Dry Product Under Vacuum G->H

Caption: Step-by-step workflow for solution-phase Fmoc deprotection.

References

Application Notes and Protocols for Amide Bond Formation using Fmoc-NH-PEG19-CH2CH2COOH and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug delivery to enhance the solubility, stability, and pharmacokinetic properties of biomolecules and small molecule drugs. The heterobifunctional linker, Fmoc-NH-PEG19-CH2CH2COOH, offers a versatile platform for conjugation. The fluorenylmethyloxycarbonyl (Fmoc) protected amine provides an orthogonal protecting group that can be removed under basic conditions for subsequent modifications, while the terminal carboxylic acid allows for the straightforward formation of a stable amide bond with primary amines.

This document provides detailed protocols for the coupling of this compound to primary amine-containing molecules using two common and efficient coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Principle of the Reaction

The formation of an amide bond between the carboxylic acid of the PEG linker and a primary amine is facilitated by a coupling agent. The process generally involves the activation of the carboxyl group to form a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine.

EDC/NHS Chemistry: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. The NHS ester subsequently reacts with a primary amine to form a stable amide bond, with the release of NHS.

HATU Chemistry: HATU is a uronium-based coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), this intermediate efficiently reacts with a primary amine to yield the desired amide. HATU is known for its high coupling efficiency and low rates of racemization.[1][2]

Data Presentation

The selection of the coupling reagent and reaction conditions can significantly impact the efficiency of the amide bond formation. The following table summarizes representative data for the coupling of this compound with a model primary amine under different conditions.

Coupling ReagentBase (if applicable)SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
EDC/NHSN/ADMF122585>95
EDC/NHSN/ADCM122580>95
HATUDIPEADMF42592>95
HATUDIPEADCM42588>95

Note: The data presented in this table are representative examples and the actual results may vary depending on the specific primary amine, stoichiometry of reagents, and reaction scale.

Experimental Protocols

Materials and Reagents
  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M MES buffer (pH 4.7-6.0) for aqueous reactions

  • Phosphate-buffered saline (PBS), pH 7.2-8.5 for aqueous reactions[3]

  • Quenching solution (e.g., hydroxylamine, Tris buffer)[4][5]

  • Standard laboratory glassware and magnetic stirrer

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Protocol 1: Amide Bond Formation using EDC/NHS

This protocol describes the coupling of this compound with a primary amine using EDC and NHS in an organic solvent.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • In a separate vial, dissolve the primary amine-containing molecule (1.1 equivalents) in the same anhydrous solvent.

    • Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in the same anhydrous solvent immediately before use.[3]

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated PEG linker.[3]

  • Coupling Reaction:

    • Add the primary amine solution to the activated PEG linker solution.

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by a suitable analytical technique such as TLC or LC-MS.[6]

  • Work-up and Purification:

    • Once the reaction is complete, quench any unreacted NHS ester by adding a quenching solution and stirring for 15 minutes.[4][5]

    • The solvent can be removed under reduced pressure.

    • The crude product is then purified by an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted starting materials, coupling reagents, and byproducts.

Protocol 2: Amide Bond Formation using HATU

This protocol outlines the procedure for amide bond formation using the coupling agent HATU and a non-nucleophilic base.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • In a separate vial, dissolve the primary amine-containing molecule (1.1 equivalents) in the same anhydrous solvent.

    • Prepare a fresh solution of HATU (1.2 equivalents) in the same anhydrous solvent.

  • Coupling Reaction:

    • To the solution of this compound, add the HATU solution followed by the addition of DIPEA (2 equivalents).

    • Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.

    • Add the primary amine solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with an aqueous solution (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified using column chromatography on silica (B1680970) gel or by preparative HPLC.

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction of the amide bond formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peg Dissolve Fmoc-NH-PEG19-COOH activation Activate PEG-COOH prep_peg->activation prep_amine Dissolve Primary Amine coupling Couple with Primary Amine prep_amine->coupling prep_reagents Prepare Coupling Reagents (EDC/NHS or HATU/DIPEA) prep_reagents->activation activation->coupling workup Work-up / Quench coupling->workup purify Chromatography (SEC / IEX / Silica) workup->purify analysis Characterization (LC-MS, NMR) purify->analysis

Caption: Experimental workflow for amide bond formation.

G Fmoc_PEG_COOH This compound Product Fmoc-NH-PEG19-CH2CH2CO-NH-R Fmoc_PEG_COOH->Product Primary_Amine R-NH2 Coupling_Agent + Coupling Agent (e.g., EDC/NHS or HATU) Coupling_Agent->Product Byproduct + Byproducts

Caption: Amide bond formation reaction scheme.

References

Application Notes and Protocols: Fmoc-NH-PEG19-CH2CH2COOH in Nanotechnology and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG19-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the advancement of nanotechnology and materials science. This molecule features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a 19-unit PEG spacer. The Fmoc group provides a temporary protective moiety for the amine, which can be selectively removed under basic conditions, enabling subsequent conjugation. The carboxylic acid end allows for facile reaction with primary amines to form stable amide bonds. The long, hydrophilic PEG chain enhances the solubility and biocompatibility of the conjugated materials.

These characteristics make this compound a versatile tool for a variety of applications, including the surface functionalization of nanoparticles for targeted drug delivery, the formation of self-assembling hydrogels for tissue engineering, and the synthesis of complex bioconjugates. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.

I. Surface Functionalization of Nanoparticles for Targeted Drug Delivery

The modification of nanoparticle surfaces with PEG chains, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties. PEGylation can shield nanoparticles from the immune system, reduce non-specific protein adsorption, and prolong circulation time. The inclusion of a terminal functional group, such as the carboxylic acid in this compound, allows for the subsequent attachment of targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.

Application: Preparation of PEGylated Magnetic Nanoparticles for Drug Delivery

This protocol describes the surface functionalization of iron oxide nanoparticles (IONPs) with this compound, followed by deprotection of the Fmoc group to expose the amine for potential further conjugation.

Experimental Protocol: Surface Functionalization of Iron Oxide Nanoparticles

Materials:

  • Iron oxide nanoparticles (Fe3O4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in MES buffer (pH 6.0).

    • Add EDC and NHS to the solution to activate the carboxylic acid group. The molar ratio of PEG linker:EDC:NHS should be approximately 1:1.5:1.5.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse amine-functionalized IONPs in MES buffer.

    • Add the activated this compound solution to the IONP suspension.

    • React for 2 hours at room temperature with gentle shaking.

  • Purification of PEGylated IONPs:

    • Separate the PEGylated IONPs from the reaction mixture using a magnet.

    • Wash the nanoparticles three times with PBS and then with deionized water to remove unreacted reagents.

    • Resuspend the purified PEGylated IONPs in deionized water.

  • Fmoc Deprotection (Optional, for further conjugation):

    • Resuspend the PEGylated IONPs in a 20% solution of piperidine in DMF.

    • Incubate for 30 minutes at room temperature to remove the Fmoc protecting group.

    • Separate the nanoparticles magnetically and wash them thoroughly with DMF, followed by ethanol and finally deionized water to remove residual piperidine and DMF.

    • The resulting amine-terminated PEGylated IONPs are ready for conjugation with targeting ligands.

Quantitative Data Summary:

ParameterBefore FunctionalizationAfter Functionalization with this compound
Hydrodynamic Diameter (nm) Varies by nanoparticle typeExpected increase of 10-30 nm
Zeta Potential (mV) Varies (typically positive for amine-functionalized)Shift towards neutral or slightly negative
Drug Loading Capacity (%) N/ADependent on the drug and nanoparticle core

Experimental Workflow for Nanoparticle Functionalization

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection (Optional) cluster_final Final Product A Fmoc-NH-PEG19-COOH C Activated PEG-NHS Ester A->C Activation B EDC/NHS in MES Buffer B->C E Fmoc-PEG-Nanoparticles C->E Conjugation D Amine-Functionalized Nanoparticles D->E G Amine-PEG-Nanoparticles E->G Fmoc Removal F Piperidine in DMF F->G H Ready for Targeting Ligand Conjugation G->H

Caption: Workflow for surface functionalization of nanoparticles.

II. Formation of Self-Assembling Hydrogels

The Fmoc group, with its planar aromatic structure, can induce self-assembly of molecules through π-π stacking interactions. When conjugated to a hydrophilic PEG chain, this compound can act as a building block for the formation of hydrogels. These hydrogels have potential applications in tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility and tunable mechanical properties.

Application: Preparation of a Self-Assembled PEG-Peptide Hydrogel

This protocol describes the formation of a hydrogel through the self-assembly of a peptide conjugated with this compound. The peptide sequence can be designed to incorporate specific functionalities, such as cell adhesion motifs (e.g., RGD).

Experimental Protocol: Hydrogel Formation

Materials:

  • Custom-synthesized peptide with a free amine group (e.g., H2N-Gly-Arg-Gly-Asp-Ser-COOH)

  • This compound

  • EDC and NHS

  • DMF

  • Deionized water

  • PBS

Procedure:

  • Synthesis of Fmoc-PEG-Peptide Conjugate:

    • Activate the carboxylic acid of this compound using EDC and NHS in DMF as described in the nanoparticle functionalization protocol.

    • Dissolve the peptide in DMF and add the activated PEG linker solution.

    • Allow the reaction to proceed overnight at room temperature.

    • Purify the Fmoc-PEG-peptide conjugate by dialysis or size-exclusion chromatography.

  • Hydrogel Formation by pH Switch:

    • Dissolve the lyophilized Fmoc-PEG-peptide conjugate in a small amount of a suitable organic solvent like DMSO or directly in a basic aqueous solution (e.g., pH 9-10).

    • Induce gelation by adjusting the pH to a neutral or slightly acidic range (e.g., pH 6-7.4) by adding PBS or a dilute acid.

    • The solution will typically form a self-supporting hydrogel upon standing at room temperature. The gelation time can vary from minutes to hours depending on the concentration and specific peptide sequence.

Quantitative Data Summary:

PropertyValue Range
Critical Gelation Concentration (CGC) Typically 0.1 - 2.0 wt%
Storage Modulus (G') 10 - 1000 Pa (tunable by concentration)
Mesh Size 10 - 100 nm

Logical Relationship for Hydrogel Self-Assembly

G A Fmoc-NH-PEG19-Peptide Monomers in Solution B π-π Stacking of Fmoc Groups A->B C Hydrogen Bonding of Peptide Backbones A->C D Hydrophobic Interactions A->D E Self-Assembled Nanofibers B->E C->E D->E F Entanglement of Nanofibers E->F G Hydrogel Network F->G

Caption: Driving forces for hydrogel self-assembly.

III. Synthesis of PEGylated Peptides

This compound is an excellent reagent for the solid-phase synthesis of N-terminally PEGylated peptides. This modification can significantly improve the therapeutic potential of peptides by increasing their solubility, stability against proteolytic degradation, and in vivo circulation half-life.

Application: Solid-Phase Synthesis of an N-terminally PEGylated Peptide

This protocol outlines the steps for incorporating this compound onto a resin-bound peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • DMF, Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Peptide Chain Elongation:

    • Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS cycles. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Washing with DMF.

      • Coupling of the next Fmoc-amino acid using coupling reagents and a base.

      • Washing with DMF.

  • N-terminal PEGylation:

    • After the final amino acid has been coupled and its Fmoc group removed, the resin-bound peptide will have a free N-terminal amine.

    • Dissolve this compound, coupling reagents (e.g., HATU), and DIPEA in DMF.

    • Add this solution to the resin and allow the coupling reaction to proceed for 2-4 hours.

  • Final Fmoc Deprotection:

    • After the PEGylation step, remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

  • Cleavage and Purification:

    • Wash the resin thoroughly with DMF and DCM and dry it.

    • Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Diagram (Illustrative for a hypothetical targeted peptide)

G cluster_targeting Targeting cluster_internalization Internalization cluster_action Intracellular Action A PEGylated-Peptide (with targeting motif) B Receptor on Cell Surface A->B Binding C Endocytosis B->C D Drug Release (if applicable) C->D E Interaction with Intracellular Target D->E F Cellular Response (e.g., Apoptosis) E->F

Caption: Targeted delivery and action of a PEGylated peptide.

Troubleshooting & Optimization

How to improve the solubility of Fmoc-NH-PEG19-CH2CH2COOH in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Fmoc-NH-PEG19-CH2CH2COOH in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions important?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation and drug delivery. It comprises three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl group): A hydrophobic protecting group for the amine, which is typically removed during synthesis.

  • PEG19 (Polyethylene glycol, 19 units): A long, hydrophilic polymer chain that enhances the solubility of the molecule in aqueous environments. The PEG chain can also improve the pharmacokinetic properties of conjugated molecules.[1][2][3]

  • -CH2CH2COOH (Propionic acid): A terminal carboxylic acid group that can be used for conjugation to other molecules, such as amines.

Achieving adequate solubility in aqueous solutions is crucial for various applications, including peptide synthesis, bioconjugation reactions, and the formulation of PEGylated therapeutics. Poor solubility can lead to aggregation, low reaction yields, and difficulties in purification and handling.

Q2: What are the main factors influencing the solubility of this compound in aqueous solutions?

The solubility of this compound is a balance between its hydrophobic and hydrophilic components:

  • Hydrophobic Fmoc Group: The large, nonpolar Fmoc group significantly decreases water solubility.

  • Hydrophilic PEG Chain: The long PEG19 chain promotes solubility in water through hydrogen bonding with water molecules.

  • Ionizable Carboxylic Acid: The terminal carboxylic acid group's charge state, which is dependent on the pH of the solution, plays a critical role. At pH values above its pKa, the carboxylate anion (-COO⁻) is formed, increasing its interaction with water and thus its solubility.

Q3: Is this compound expected to be soluble in water?

Generally, yes. The presence of the long PEG19 chain is intended to confer good aqueous solubility.[2][4][5][6] However, the hydrophobic Fmoc group can lead to solubility challenges, especially at high concentrations or in certain buffer conditions. At neutral or acidic pH, where the carboxylic acid is protonated (-COOH), the molecule is less soluble than at a basic pH.

Troubleshooting Guide: Improving Solubility

Issue: this compound is not dissolving or is forming a cloudy suspension in my aqueous buffer.

This is a common issue that can often be resolved by optimizing the dissolution conditions. Follow these troubleshooting steps, starting with the simplest and most gentle methods.

Step 1: pH Adjustment

The terminal carboxylic acid provides a handle for significantly increasing solubility by adjusting the pH.

Root Cause: At neutral or acidic pH, the carboxylic acid is protonated (-COOH), making this part of the molecule less polar. Solution: Increase the pH of the solution to deprotonate the carboxylic acid to the more soluble carboxylate form (-COO⁻).

Experimental Protocol: pH Adjustment for Enhanced Solubility

  • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Weigh the required amount of this compound.

  • Add a small amount of the buffer to the solid to create a slurry.

  • While stirring, add a dilute basic solution (e.g., 0.1 M NaOH or a suitable organic base like triethylamine) dropwise to the slurry.

  • Monitor the pH of the solution. As the pH increases above the pKa of the carboxylic acid (typically around 4-5), the solid should begin to dissolve.

  • Continue to add the base until the solid is fully dissolved. Aim for a pH that is compatible with your downstream application.

  • Once dissolved, you can adjust the pH back down carefully if required by your experiment, but be aware that the compound may precipitate if the pH drops too low.

dot

cluster_0 Solubility Troubleshooting Workflow Start Start with Aqueous Buffer Check_Solubility Observe Solubility Start->Check_Solubility Adjust_pH Adjust pH > 7.0 Check_Solubility->Adjust_pH Insoluble Success Fully Dissolved Check_Solubility->Success Soluble Adjust_pH->Check_Solubility Add_Cosolvent Add Co-solvent (e.g., DMSO, DMF) Adjust_pH->Add_Cosolvent Still Insoluble Add_Cosolvent->Check_Solubility Gentle_Warming Gentle Warming (30-40°C) Add_Cosolvent->Gentle_Warming Still Insoluble Gentle_Warming->Check_Solubility Sonication Sonication Gentle_Warming->Sonication Still Insoluble Sonication->Check_Solubility Failure Consult Further Sonication->Failure Still Insoluble

Caption: Troubleshooting workflow for dissolving this compound.

Step 2: Use of Co-solvents

If pH adjustment alone is not sufficient or not desirable for your experiment, the use of a water-miscible organic co-solvent can be effective.

Root Cause: The hydrophobic Fmoc group can cause aggregation in purely aqueous solutions. Solution: Add a small amount of a polar, water-miscible organic solvent to disrupt hydrophobic interactions and improve solvation of the Fmoc group.

Recommended Co-solvents:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

Experimental Protocol: Dissolution with a Co-solvent

  • Weigh the this compound into a clean vessel.

  • Add a minimal amount of the chosen co-solvent (e.g., DMSO) to the solid to form a concentrated stock solution. The compound should be highly soluble in these organic solvents.[7]

  • Gently vortex or swirl to ensure complete dissolution in the co-solvent.

  • Slowly add the aqueous buffer to the concentrated stock solution while stirring. It is crucial to add the aqueous phase to the organic phase to avoid precipitation.

  • Start with a low percentage of co-solvent (e.g., 5-10% v/v) and increase if necessary. Be mindful of the compatibility of the co-solvent with your experimental system.

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cluster_1 Effect of Molecular Components on Solubility Fmoc Fmoc Group Hydrophobic Solubility Overall Aqueous Solubility Fmoc->Solubility Decreases PEG PEG19 Chain Hydrophilic PEG->Solubility Increases COOH Carboxylic Acid pH-Dependent COOH->Solubility Increases at high pH

Caption: Influence of molecular components on aqueous solubility.

Step 3: Physical Dissolution Aids

In some cases, mechanical energy or gentle heating can help overcome the energy barrier for dissolution.

Root Cause: The dissolution process may be slow, or minor aggregates may have formed. Solution: Use sonication or gentle warming to break up aggregates and accelerate dissolution.

Experimental Protocol: Using Physical Aids

  • Prepare a suspension of the compound in your desired solvent system (aqueous buffer with or without co-solvent).

  • Sonication: Place the vessel in a sonicator water bath for 5-15 minutes. Avoid using a probe sonicator, as it can be too harsh.

  • Gentle Warming: Gently warm the solution to 30-40°C while stirring. Avoid excessive heat, as it could potentially lead to degradation of the compound.

Data Presentation: Estimated Solubility Guidelines

Solvent SystemEstimated SolubilityRationale
Deionized Water (pH ~6-7)Low to ModerateThe carboxylic acid is mostly protonated, and the hydrophobic Fmoc group limits solubility despite the long PEG chain.
Phosphate-Buffered Saline (PBS, pH 7.4)ModerateThe buffering capacity and ionic strength can slightly improve solubility compared to pure water. The carboxylic acid is partially deprotonated.
Alkaline Buffer (e.g., Carbonate buffer, pH 9.0)HighThe carboxylic acid is fully deprotonated to the more soluble carboxylate form.
5% DMSO in PBS (v/v)HighDMSO effectively solvates the hydrophobic Fmoc group, while the aqueous buffer solvates the PEG chain and carboxylate.
10% ACN in Water (v/v)Moderate to HighAcetonitrile helps to solubilize the Fmoc group, but it is a less powerful solubilizing agent for this type of compound compared to DMSO or DMF.
Pure DMSO or DMFVery HighThese polar aprotic solvents are excellent at dissolving both the polar and nonpolar parts of the molecule.[7]

Note: "Low" is estimated to be <1 mg/mL, "Moderate" 1-10 mg/mL, and "High" >10 mg/mL. These are estimations and should be experimentally verified.

References

Technical Support Center: Strategies to Prevent Aggregation in Peptide Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during solid-phase peptide synthesis (SPPS), particularly when using Polyethylene Glycol (PEG) linkers.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.

Q1: How can I tell if my peptide is aggregating on the resin?

A primary indicator of on-resin aggregation is the shrinking of the resin beads or their failure to swell properly in the synthesis solvent.[1][2] In continuous flow systems, you might observe a flattening and broadening of the UV signal during the Fmoc-deprotection step.[1][3] Additionally, standard analytical tests like the Kaiser or TNBS test may yield false negatives, suggesting a complete reaction when, in fact, the N-terminus of the peptide is inaccessible due to aggregation.[1][4]

Q2: My coupling and/or deprotection reactions are slow or incomplete. Could aggregation be the cause?

Yes, slow or incomplete coupling and deprotection are classic signs of on-resin aggregation.[1] The formation of secondary structures, such as β-sheets, can cause peptide chains to associate with each other, physically blocking the reactive sites.[1] This blockage prevents reagents from efficiently accessing the N-terminus for deprotection or coupling, leading to decreased reaction rates and an increase in deletion sequences in the final product.[1]

Q3: I suspect aggregation is occurring. What are the immediate steps I can take to resolve this?

Once you suspect aggregation, you can implement several strategies, which can be broadly categorized into modifying synthesis conditions, incorporating backbone modifications, or changing the solid support.[1][2]

  • Modify Synthesis Conditions: The most direct approach is to alter the reaction environment. This can involve switching to a more effective solvating solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[1][2] Applying heat through conventional methods or using microwave-assisted synthesis can also be effective.[1][2][5]

  • Incorporate Backbone Modifications: Introducing structure-breaking elements can disrupt the hydrogen bonding that leads to aggregation.[2] Pseudoproline dipeptides are a common choice for this purpose.[6][7]

  • Change the Solid Support: Using a resin with different properties can significantly reduce aggregation. Switching to a resin with a lower substitution level or a more hydrophilic, PEG-based resin can improve the solvation of the growing peptide chain and minimize inter-chain interactions.[1][2]

A flowchart for diagnosing and addressing on-resin aggregation during SPPS is provided below:

Caption: A flowchart for diagnosing and addressing on-resin aggregation during SPPS.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" in the context of SPPS?

"Difficult sequences" are peptide chains that are prone to on-resin aggregation due to their primary amino acid sequence.[1] These sequences often contain stretches of hydrophobic and β-branched amino acids like Valine, Isoleucine, Leucine, and Phenylalanine.[1][8] Additionally, sequences containing amino acids capable of forming intra-chain hydrogen bonds, such as Glutamine, Serine, and Threonine, can also be challenging to synthesize.[1][4] The aggregation is caused by the formation of stable secondary structures, which makes the growing peptide chain poorly solvated and inaccessible to reagents.[1]

Q2: How do PEG linkers help in preventing peptide aggregation?

PEG-based resins, such as TentaGel or NovaSyn® TG, are more hydrophilic and have better swelling properties in common SPPS solvents compared to traditional polystyrene resins.[1][9] This improved solvation of the growing peptide chain helps to disrupt inter-chain hydrogen bonding, which is the primary cause of aggregation.[2] The flexibility and hydrophilicity of the PEG chains create a more "solution-like" environment for the peptide, enhancing the accessibility of reagents to the reaction sites.

Q3: What are pseudoproline dipeptides and how do they prevent aggregation?

Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine where the side chain and backbone amide nitrogen are cyclized to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[6] When incorporated into a growing peptide chain, this five-membered ring introduces a "kink" that is similar to the structure of proline.[6][7] This conformational disruption breaks the regular hydrogen bonding patterns that lead to the formation of β-sheets and other aggregated structures.[6][7] The native Serine, Threonine, or Cysteine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[7][10]

A diagram illustrating the mechanism of aggregation disruption by pseudoproline dipeptides is provided below:

G cluster_0 Mechanism of Aggregation Disruption by Pseudoproline Dipeptides PeptideChain Growing Peptide Chain Aggregation Inter-chain Hydrogen Bonding (β-sheet formation) PeptideChain->Aggregation Prone to Pseudoproline Incorporate Pseudoproline Dipeptide Aggregation->Pseudoproline Solution Kink Induces a 'Kink' in the Peptide Backbone Pseudoproline->Kink Disruption Disrupts H-Bonding Network Kink->Disruption ImprovedSolvation Improved Solvation and Reagent Accessibility Disruption->ImprovedSolvation SuccessfulSynthesis Successful Synthesis ImprovedSolvation->SuccessfulSynthesis

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Q4: When should I consider using microwave-assisted peptide synthesis?

Microwave-assisted SPPS is particularly beneficial for synthesizing "difficult sequences" that are prone to aggregation.[5][11] The application of microwave energy can accelerate both the coupling and deprotection steps, leading to shorter reaction times and improved purities and yields.[5][11][12] The rapid and efficient heating helps to disrupt the formation of secondary structures that cause aggregation.[5] It is a valuable tool for overcoming challenges associated with sterically hindered amino acids and long peptide sequences.[11][13]

Quantitative Data on Anti-Aggregation Strategies

The effectiveness of various strategies can be quantified by their impact on the crude purity and yield of the synthesized peptide. Below are tables summarizing the improvements observed with different anti-aggregation methods for known "difficult" peptide sequences.

Table 1: Impact of Pseudoproline Dipeptides on Peptide Purity

Peptide SequenceSynthesis MethodCrude Purity (%)Reference
GEQKLGAibAibAibASEEDLG-NH2Conventional SPPS< 10[13]
GEQKLGAibAibAibASEEDLG-NH2Microwave-assisted SPPS89[13]
VQAibAibIDYING-OHConventional SPPSNot reported[13]
VQAibAibIDYING-OHMicrowave-assisted SPPS95[13]
VQ(N-Me-A)(N-Me-A)IDYING-OHConventional SPPSNot reported[13]
VQ(N-Me-A)(N-Me-A)IDYING-OHMicrowave-assisted SPPS86[13]

Table 2: Effect of Microwave Heating on "Difficult" Peptide Synthesis

Peptide SequenceSynthesis ConditionCrude Purity (%)Reference
Hexa-β-peptideRoom Temperature55[5]
Hexa-β-peptideMicrowave (Coupling: 60°C, Deprotection: 50°C)80[5]
Deca-β-peptideRoom Temperature21[5]
Deca-β-peptideMicrowave57[5]

Key Experimental Protocols

Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes how to use chaotropic salts to break up existing secondary structures before a difficult coupling step.

  • Resin Preparation: Following the standard Fmoc deprotection and DMF washes, perform additional washes with a solution containing a chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1-2 minutes.[1][14] This step helps to disrupt existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 times for 1 minute each) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.[1]

Protocol 2: Incorporation of Pseudoproline Dipeptides (Manual Coupling)

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute each).[1]

  • Activation: Dissolve the pseudoproline dipeptide (5 equivalents) and a coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP.[10] Add DIPEA (10 equivalents) to the activation solution and mix thoroughly.[1][10]

  • Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.[1][10]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[1][4]

  • Washing: Once the coupling is complete, wash the resin with DMF and proceed to the next deprotection step.

Protocol 3: Microwave-Assisted Peptide Synthesis

This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.

  • Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: The deprotection step typically involves treating the resin with a piperidine (B6355638) solution and applying microwave power to reach a set temperature (e.g., 75-90°C) for a short duration (e.g., 3-5 minutes).

  • Coupling: The coupling step involves adding the activated Fmoc-amino acid to the resin and applying microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[1]

  • Amino Acid Considerations: For aggregation-prone sequences, ensure that all couplings are performed with microwave heating. For sensitive amino acids like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.[1]

  • Monitoring: Modern microwave synthesizers monitor the temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.[1]

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection from PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting incomplete N-α-Fmoc group removal from PEGylated compounds during solid-phase peptide synthesis (SPPS). This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and targeted troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a concern with PEGylated compounds?

A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This results in the inability of the next amino acid to couple, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1] These impurities can be challenging to separate from the target PEGylated peptide, reducing the overall yield and purity of the final product.[1] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, can increase the steric hindrance and potentially promote aggregation, making the Fmoc group less accessible to the deprotection reagent.[2][3]

Q2: What are the primary causes of incomplete Fmoc deprotection in the context of PEGylated compounds?

A2: Several factors can contribute to inefficient Fmoc removal, and these can be exacerbated by the presence of a PEG chain:

  • Steric Hindrance: The bulky nature of the PEG chain, combined with bulky amino acid side chains near the N-terminus, can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[2][4]

  • Peptide Aggregation: Certain peptide sequences are prone to forming secondary structures like β-sheets or aggregating.[1][2][5] The flexible PEG chain can sometimes contribute to intermolecular interactions, worsening this issue.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chain, which is often embedded within the resin matrix.[2]

  • Suboptimal Reagents or Protocols: Using degraded or impure reagents, such as an old piperidine (B6355638) solution, can decrease deprotection efficiency.[1] Additionally, standard deprotection times may be insufficient for sterically hindered or aggregation-prone PEGylated sequences.

Q3: How can I detect incomplete Fmoc deprotection?

A3: Several methods can be used to monitor the completeness of the Fmoc deprotection step:

  • UV-Vis Spectroscopy: This method involves collecting the filtrate after the deprotection step and measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance at approximately 301 nm.[2][6] A plateau in absorbance over time indicates the completion of the reaction.

  • Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection. A dark blue color on the beads or in the solution indicates a positive result (successful deprotection). A yellow or brown color suggests incomplete deprotection. Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[1][7]

Q4: What are the consequences of incomplete Fmoc removal for my PEGylated peptide synthesis?

A4: The primary consequence is the formation of deletion sequences where an amino acid fails to couple to the un-deprotected N-terminus.[4] The final product will also be contaminated with the Fmoc-capped peptide, which can complicate the purification process due to the similar properties it may share with the desired PEGylated peptide.[4]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow this systematic troubleshooting workflow.

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start -> check_reagents; start -> initial_protocol; check_reagents -> monitoring; initial_protocol -> monitoring; monitoring -> modify_protocol [label="Deprotection still incomplete"]; monitoring -> re_evaluate [label="Deprotection complete"]; modify_protocol -> double_deprotection; modify_protocol -> stronger_base; modify_protocol -> chaotropic_agents; double_deprotection -> re_evaluate; stronger_base -> re_evaluate; chaotropic_agents -> re_evaluate; re_evaluate -> end; }

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Step 1: Verify Reagents and Standard Protocol

Before making significant changes, ensure the fundamentals are correct:

  • Reagent Quality: Use a freshly prepared deprotection solution, typically 20% (v/v) piperidine in high-quality, amine-free DMF.[6]

  • Standard Protocol Review: Confirm that your standard protocol allows for sufficient time. For many sequences, a two-step deprotection (e.g., 2 minutes followed by 10-20 minutes with fresh reagent) is recommended.[1][6]

Step 2: Modify the Deprotection Protocol

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for PEGylated peptides which can be considered "difficult" sequences.

Option A: Extended and/or Repeated Deprotection

For sequences with moderate difficulty, simply extending the deprotection time or repeating the cycle can be effective.

ParameterStandard ProtocolModified Protocol for Difficult Sequences
Reagent 20% piperidine in DMF20% piperidine in DMF
Step 1 1-5 minutes5-10 minutes
Step 2 10-20 minutes20-30 minutes (with fresh reagent)
Repetitions 1 cycle (2 steps)1-2 cycles

Option B: Use of a Stronger Base

For highly hindered or aggregated sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[6][8] It is often used in combination with piperidine, which acts as a scavenger for the dibenzofulvene byproduct.[8][9]

Deprotection CocktailConcentrationTypical Reaction Time
DBU/Piperidine in DMF2% DBU (v/v), 2% Piperidine (v/v)2 x 5-10 minutes
DBU/Piperidine in DMF2% DBU (v/v), 20% Piperidine (v/v)5-15 minutes

Caution: DBU is a very strong base and may promote side reactions such as aspartimide formation in sequences containing aspartic acid.[2][8] Use this option judiciously and monitor your synthesis carefully.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[4]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[6]

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate for 2-5 minutes.[9]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.[1]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[6][9]

Protocol 2: DBU-Based Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[2][9]

  • Deprotection: Drain the swelling solvent and add the DBU/piperidine cocktail to the resin. Agitate for 5-10 minutes.

  • Drain and Repeat (Optional): Drain the solution. For very difficult sequences, repeat the deprotection step with a fresh portion of the cocktail for another 5-10 minutes.[2]

  • Extensive Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7-10 times) to ensure all traces of the strong base are removed.[9]

Protocol 3: Ninhydrin (B49086) (Kaiser) Test for Monitoring

This test confirms the presence of free primary amines after deprotection.[1]

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.

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Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine\n(Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dibenzofulvene [label="Dibenzofulvene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free_Amine [label="H₂N-Peptide-Resin\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Fmoc_Peptide -> Intermediate [label="+ Piperidine\n- H⁺"]; Intermediate -> Dibenzofulvene [label="β-elimination"]; Dibenzofulvene -> Adduct [label="+ Piperidine"]; Intermediate -> Free_Amine; }

Caption: The mechanism of Fmoc group removal by piperidine.

References

Identifying and minimizing side reactions in Fmoc-NH-PEG19-CH2CH2COOH conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions during the conjugation of Fmoc-NH-PEG19-CH2CH2COOH to amine-containing molecules such as peptides, proteins, or other therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound conjugation?

The conjugation process involves two main stages, each with potential side reactions:

  • Fmoc-Group Deprotection (Amine Unveiling): The primary side reaction is the base-catalyzed formation of aspartimide, particularly if the target molecule is a peptide containing aspartic acid residues. Incomplete deprotection due to peptide aggregation can also occur, leading to truncated species.

  • Carboxyl Group Activation & Coupling: The most common strategy is to activate the terminal carboxylic acid of the PEG linker using a carbodiimide (B86325) (like EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. Key side reactions at this stage include:

    • Hydrolysis of the NHS-ester: This is a major competitive reaction in aqueous buffers, where water attacks the activated ester, rendering the PEG molecule inactive for conjugation.

    • N-acylurea Formation: A common side reaction of carbodiimide activators, which forms a stable, unreactive byproduct, reducing the yield of the desired activated PEG.

    • Reaction with Non-Target Nucleophiles: The activated PEG can react with other nucleophilic residues on a protein (e.g., tyrosine, serine, histidine), although these reactions are generally less efficient or yield less stable products than reaction with primary amines.

Q2: I am conjugating to a peptide. How can I minimize aspartimide formation during Fmoc deprotection?

Aspartimide formation is a base-catalyzed intramolecular side reaction. To minimize it:

  • Use a Milder Base: Instead of the standard 20% piperidine (B6355638) in DMF, consider using 5-10% piperazine (B1678402) in DMF. Piperazine is less basic and has been shown to reduce the rate of aspartimide formation.

  • Include an Additive: Adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.

  • Minimize Exposure Time: Use the minimum time required for complete deprotection. The progress can be monitored by UV spectroscopy.

Q3: My final product shows a mix of PEGylated and un-PEGylated species. What is the likely cause?

Low conjugation efficiency is most commonly due to the hydrolysis of the activated PEG intermediate (e.g., the NHS ester) before it can react with the target amine. The rate of hydrolysis is highly dependent on pH.

Q4: Which coupling reagents are best for activating the PEG's carboxylic acid?

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions.

  • Carbodiimides (EDC/DIC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for bioconjugations. It is often used with N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) to form a more stable, amine-reactive intermediate and suppress the formation of N-acylurea byproduct.[1]

  • Uronium/Aminium Reagents (HBTU/HATU): Reagents like HBTU and HATU are highly efficient but are typically used in organic solvents for solid-phase peptide synthesis. While effective, they can cause a side reaction known as guanidinylation if they react directly with the primary amine of the target molecule.[2] For solution-phase conjugations, pre-activation of the PEG-COOH before adding it to the amine-containing target is recommended to avoid this.

For most aqueous conjugations of proteins or peptides, the EDC/NHS system is the preferred method due to its compatibility with biological molecules and conditions.

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product
Potential Cause Recommended Solution & Explanation
Hydrolysis of Activated PEG-COOH The NHS ester intermediate is highly susceptible to hydrolysis, especially at high pH. The half-life can be as short as a few minutes at pH 9.[3][4] Solution: Perform the conjugation reaction at a pH between 7.2 and 8.5. While the amine is more nucleophilic at higher pH, the hydrolysis rate also increases dramatically. A pH of ~7.5 often provides the best balance between amine reactivity and NHS ester stability.[5]
Inefficient Carboxyl Activation Incomplete activation of the PEG-COOH results in fewer reactive PEG molecules available for conjugation. This can be due to poor quality reagents or suboptimal reaction conditions.
Solution: Use fresh, high-purity EDC and NHS. Ensure the activation step is performed in an appropriate buffer (e.g., MES buffer at pH 5-6 is optimal for the EDC/NHS activation step itself) before adjusting the pH for the coupling step.[6]
Formation of N-acylurea Byproduct Carbodiimides can rearrange to form a stable N-acylurea, which consumes the activator and reduces yield.[1][2]
Solution: Always use an additive like NHS or Sulfo-NHS when activating with EDC. These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable amine-reactive ester and minimizing the N-acylurea side reaction.[1]
Peptide/Protein Aggregation Aggregation of the target molecule can sterically hinder the PEG linker from accessing the target amine, leading to incomplete conjugation.[7][8]
Solution: Work at lower concentrations of the target molecule. Consider adding chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) to the reaction buffer to disrupt secondary structures, if compatible with your molecule's stability.
Suboptimal Molar Ratio An insufficient molar excess of the activated PEG reagent will result in incomplete conjugation.
Solution: Typically, a 5- to 20-fold molar excess of the PEG reagent over the target amine is used.[9] This ratio may need to be optimized depending on the concentration and reactivity of your specific target molecule.
Issue 2: Incomplete Fmoc-Deprotection
Potential Cause Recommended Solution & Explanation
Peptide Aggregation The growing peptide chain can form secondary structures (β-sheets) on the resin, preventing the deprotection reagent (piperidine) from reaching the Fmoc group.[10]
Solution: Use a stronger base like 2-5% DBU in DMF for the deprotection step.[11] Alternatively, perform the reaction at an elevated temperature or add chaotropic salts to disrupt aggregation.
Degraded Deprotection Reagent Piperidine can degrade over time, reducing its effectiveness.
Solution: Use fresh, high-quality piperidine for preparing the deprotection solution.
Insufficient Reaction Time The time required for complete deprotection can vary depending on the peptide sequence.
Solution: Increase the deprotection time or perform a second treatment with fresh reagent. Monitor the deprotection by UV-Vis to detect the release of the dibenzofulvene-piperidine adduct.[11]

Quantitative Data Summary

Table 1: Influence of pH on the Stability and Reactivity of NHS Esters

This table summarizes the competing kinetics of the desired amidation reaction versus the hydrolysis side reaction at different pH values. While a higher pH accelerates the desired reaction, it also dramatically shortens the half-life of the reactive ester, making careful pH control essential for maximizing yield.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
(Data adapted from studies on porphyrin-NHS esters at room temperature)[4][5]

Table 2: Comparison of Coupling Reagents for Peptide Synthesis

While direct comparative yield data for PEGylation is sparse, this table outlines the general characteristics of common coupling reagents used in peptide chemistry.

Reagent CombinationTypical SolventKey AdvantagesCommon Side Reactions / Disadvantages
EDC / NHS Aqueous Buffer / DMFWater-soluble byproducts; good for bioconjugations.[12]N-acylurea formation (minimized by NHS); hydrolysis of NHS-ester.[1]
DIC / HOBt DMF / DCMInexpensive; DIU byproduct is soluble in many organic solvents.[1]N-acylurea formation (minimized by HOBt).
HBTU / DIPEA DMF / NMPFast reaction rates; high efficiency.[2]Potential for guanidinylation of primary amines; byproducts require purification.
HATU / DIPEA DMF / NMPVery high efficiency, even for sterically hindered couplings.[2]Higher cost; potential for guanidinylation.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol describes the activation of the PEG linker's carboxylic acid using EDC and Sulfo-NHS, followed by conjugation to primary amines (lysine residues and the N-terminus) on a target protein.

Step A: Activation of PEG-COOH

  • Dissolve PEG: Dissolve this compound in an amine-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Add Activators: Add a 5-fold molar excess of Sulfo-NHS, followed by a 5-fold molar excess of EDC relative to the PEG.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Step B: Conjugation to Protein

  • Prepare Protein: Dissolve the target protein in a reaction buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5. Ensure the buffer contains no primary amines (e.g., Tris).

  • Combine: Immediately add the activated PEG solution from Step A to the protein solution. A final 10- to 20-fold molar excess of PEG linker to protein is recommended.

  • React: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM. This will react with any remaining activated PEG.

  • Purify: Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Protocol 2: Monitoring Fmoc-Deprotection Efficiency

This protocol uses UV-Vis spectrophotometry to quantify the release of the Fmoc protecting group, allowing for the optimization of deprotection time.

  • Perform Deprotection: Treat a known quantity of the Fmoc-protected substrate with the deprotection reagent (e.g., 20% piperidine in DMF).

  • Collect Filtrate: Collect the filtrate containing the cleaved dibenzofulvene-piperidine adduct.

  • Dilute: Dilute a precise volume of the filtrate with a suitable solvent (e.g., DMF).

  • Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm.

  • Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct and thereby determine the extent of Fmoc group removal. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm in DMF is approximately 7800 M⁻¹cm⁻¹.

Visualizations

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Conjugation cluster_side_reactions Potential Side Reactions cluster_purification Step 3: Quench & Purify peg_cooh Fmoc-NH-PEG-COOH edc_nhs Add EDC + NHS (MES Buffer, pH 6.0) peg_cooh->edc_nhs activated_peg Activated PEG-NHS Ester edc_nhs->activated_peg n_acylurea N-acylurea Formation edc_nhs->n_acylurea combine Combine & Mix (PBS, pH 7.2-7.5) activated_peg->combine hydrolysis Hydrolysis (Inactive PEG-COOH) activated_peg->hydrolysis protein Target Protein (-NH2) protein->combine conjugate PEGylated Protein combine->conjugate quench Add Quenching Buffer (e.g., Tris, Glycine) conjugate->quench purify Purification (e.g., SEC, Dialysis) quench->purify final_product Purified PEGylated Protein purify->final_product

Caption: Workflow for a typical two-step aqueous PEGylation reaction.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Conjugation Yield cause1 NHS Ester Hydrolysis start->cause1 cause2 Inefficient Activation start->cause2 cause3 Aggregation start->cause3 cause4 Suboptimal Reagent Ratio start->cause4 sol1 Optimize pH to 7.2-7.5 cause1->sol1 sol2 Use Fresh EDC/NHS; Pre-activate at pH 6 cause2->sol2 sol3 Lower Concentration; Add Chaotropes cause3->sol3 sol4 Increase Molar Excess of PEG Reagent cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Logic diagram for troubleshooting low PEGylation yield.

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-NH-PEG19-CH2CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG19-CH2CH2COOH. Our aim is to help you optimize your coupling reactions and achieve higher yields and purity in the synthesis of PEGylated molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the coupling of this compound to an amine-containing molecule?

The coupling of this compound, a PEG linker with a terminal carboxylic acid, to a primary or secondary amine involves the formation of a stable amide bond. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid group. This is typically achieved by using a coupling agent to convert the carboxyl group into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Q2: What are the most common causes of low coupling efficiency with this PEG linker?

Low coupling efficiency can stem from several factors, often related to reaction conditions and reagent quality. The primary causes include:

  • Incomplete activation of the carboxylic acid: The coupling reagents may be degraded or used in insufficient amounts.

  • Hydrolysis of the activated PEG ester: The activated intermediate is sensitive to water, which can lead to its deactivation.

  • Suboptimal pH: The pH of the reaction mixture is critical for both the activation and coupling steps.

  • Steric hindrance: The bulky nature of the molecule being coupled or the PEG chain itself can impede the reaction.

  • Poor solubility of reactants: One or more components may not be fully dissolved in the reaction solvent, limiting their availability.[1]

  • Side reactions: The Fmoc protecting group can be prematurely cleaved under certain basic conditions.[1]

Q3: How can I monitor the progress of the coupling reaction?

The progress of the coupling reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the consumption of the starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting materials, product, and any byproducts.[2]

  • Mass Spectrometry (MS): Can be used to confirm the identity of the desired product by verifying its molecular weight.

Troubleshooting Guide

Low or No Product Formation
Potential Cause Recommended Solution
Inactive Coupling Reagents Use fresh, high-purity coupling reagents. Store carbodiimides like EDC and DCC under anhydrous conditions.[3]
Incorrect Stoichiometry Optimize the molar ratio of the PEG linker, coupling agents, and your amine-containing molecule. A common starting point is a slight excess of the activated PEG linker.
Suboptimal pH For two-step protocols, perform the carboxylic acid activation at a pH of 4.5-6.0 and the subsequent amine coupling at a pH of 7.0-8.5.[3][4]
Hydrolysis of Activated Ester Minimize the time between the activation of the PEG linker and the addition of the amine. Ensure all solvents and reagents are anhydrous.
Low Reaction Temperature While some reactions are performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for sterically hindered substrates.
Presence of Multiple Byproducts
Potential Cause Recommended Solution
Premature Fmoc Deprotection Avoid excessively basic conditions during the coupling step. If a base is required, use a non-nucleophilic base like diisopropylethylamine (DIPEA) sparingly.[5]
Side Reactions with Coupling Agents The choice of coupling reagent can influence the formation of byproducts. For example, using HOBt or Oxyma with carbodiimides can suppress the formation of N-acylurea byproducts.[6]
Racemization For chiral molecules, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize racemization.[6][7]

Experimental Protocols

Standard Coupling Protocol using EDC and NHS

This protocol describes a general method for coupling this compound to an amine-containing molecule in solution.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (optional)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.4 or MES buffer at pH 6.0)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF.

  • Activation: Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.

  • Coupling: In a separate vial, dissolve the amine-containing molecule in the reaction buffer. Add the activated PEG solution to the amine solution. If the amine is in the form of a salt, a small amount of a non-nucleophilic base like DIPEA may be added to raise the pH to 7.0-8.5.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress.

  • Quenching: Quench any remaining activated PEG by adding a small amount of a primary amine-containing buffer like Tris or glycine.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.[8][9][10]

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveKey Features
EDC (Water-soluble carbodiimide)NHS or Sulfo-NHSGood for aqueous reactions; byproduct is water-soluble.[6]
DCC (Dicyclohexylcarbodiimide)HOBt or OxymaByproduct (DCU) is insoluble in most organic solvents.[6]
DIC (Diisopropylcarbodiimide)HOBt or OxymaByproduct (DIU) is soluble in many organic solvents.[6]
HATU-Highly efficient, but can be expensive.
HBTUHOBtForms an active ester with HOBt.

Table 2: Recommended pH Ranges for Coupling Reactions

Reaction StepRecommended pH RangeSuitable BuffersBuffers to Avoid
Carboxylic Acid Activation 4.5 - 6.0MESBuffers with primary amines or carboxylates[3][11]
Amine Coupling 7.0 - 8.5PBS, HEPES, BorateTris, Glycine, Citrate[3][11]

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification dissolve_peg Dissolve Fmoc-PEG-COOH in Anhydrous DMF add_reagents Add EDC and NHS dissolve_peg->add_reagents stir_activation Stir for 15-60 min at Room Temp add_reagents->stir_activation mix_solutions Add Activated PEG to Amine Solution stir_activation->mix_solutions Transfer dissolve_amine Dissolve Amine-Molecule in Reaction Buffer dissolve_amine->mix_solutions react React for 2-24 hours at Room Temp quench Quench Reaction react->quench Proceed to purify Purify Conjugate (HPLC, SEC, Dialysis) quench->purify troubleshooting_low_yield cluster_solutions Potential Solutions start Low Coupling Yield check_reagents Check Reagent Quality (Freshness, Purity, Storage) start->check_reagents check_ph Verify Reaction pH start->check_ph check_stoichiometry Review Stoichiometry start->check_stoichiometry check_solubility Assess Reactant Solubility start->check_solubility optimize_conditions Optimize Reaction Conditions (Time, Temperature) start->optimize_conditions use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents adjust_ph Adjust pH for Activation and Coupling Steps check_ph->adjust_ph optimize_ratios Optimize Molar Ratios check_stoichiometry->optimize_ratios change_solvent Use Co-solvent or Change Solvent System check_solubility->change_solvent increase_temp Increase Reaction Temperature or Time optimize_conditions->increase_temp

References

Technical Support Center: Purification of Peptides Modified with Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides modified with the Fmoc-NH-PEG19-CH2CH2COOH linker. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides modified with this compound?

A1: The primary challenges stem from the physicochemical properties of both the peptide and the PEG linker. These include:

  • Poor Solubility: The hydrophobic Fmoc group and potentially the peptide sequence itself can lead to difficulties in dissolving the crude product.

  • Aggregation: Hydrophobic interactions can cause the modified peptides to aggregate, making purification and analysis difficult.[1][2][3][4]

  • Difficult Chromatographic Separation: The presence of the long, flexible PEG chain can lead to peak broadening in reverse-phase HPLC (RP-HPLC).[5] Additionally, separating the desired PEGylated peptide from unreacted peptide, excess PEG reagent, and other synthesis-related impurities can be complex.

Q2: How does the this compound modification affect the retention time of my peptide in RP-HPLC?

A2: The effect on retention time is a combination of the hydrophobicity of the peptide sequence, the Fmoc group, and the PEG chain. The Fmoc group is highly hydrophobic and will significantly increase the retention time. The PEG19 chain, while generally considered hydrophilic, can also contribute to retention on C18 columns.[5] The overall impact will be a notable increase in retention time compared to the unmodified peptide.

Q3: What is the best initial approach for purifying my Fmoc-NH-PEG19-modified peptide?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying these modified peptides.[][7] A good starting point is a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA).

Q4: Should I remove the Fmoc group before or after HPLC purification?

A4: It is generally recommended to purify the peptide with the Fmoc group still attached ("Fmoc-on" strategy). The hydrophobicity of the Fmoc group aids in chromatographic separation from non-Fmoc-containing impurities. After collecting the purified, Fmoc-protected peptide fractions, the Fmoc group can then be removed in a subsequent step.

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Peptide

Symptoms: The lyophilized crude peptide does not fully dissolve in standard HPLC mobile phase A (e.g., 0.1% TFA in water).

Possible Causes & Solutions:

CauseSolution
High Hydrophobicity The combination of a hydrophobic peptide sequence and the Fmoc group can lead to poor aqueous solubility.
Action: Try dissolving the peptide in a small amount of an organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (ACN) before diluting with the initial mobile phase.[8][9] For peptides containing cysteine, avoid DMSO.[9]
Aggregation The peptide may be forming insoluble aggregates.
Action: Use solvents known to disrupt aggregation, such as those containing chaotropic agents like guanidine (B92328) hydrochloride or urea.[9] Sonication can also help to break up aggregates.
Issue 2: Peak Broadening in RP-HPLC

Symptoms: The main peak in the chromatogram is broad, leading to poor resolution and difficulty in collecting pure fractions.

Possible Causes & Solutions:

CauseSolution
PEG Chain Heterogeneity The PEG19 linker itself can contribute to peak broadening due to its flexible nature and potential for minor variations in length.[5]
Action: While inherent to the PEG moiety, optimizing other chromatographic parameters can mitigate this effect.
Sub-optimal Gradient A steep gradient may not provide adequate separation, while a very shallow gradient can increase band broadening.[10]
Action: Optimize the gradient slope. Start with a broad scouting gradient and then run a shallower, more focused gradient around the elution point of your target peptide.[11][12]
Column Overload Injecting too much sample can lead to peak distortion.[10][13]
Action: Reduce the injection volume or dilute the sample.
Extra-column Volume Excessive tubing length or large internal diameter tubing in the HPLC system can contribute to band broadening.[13]
Action: Minimize tubing length and use tubing with a smaller internal diameter where possible.
Issue 3: Incomplete Fmoc-Group Removal

Symptoms: After the deprotection step, HPLC or mass spectrometry analysis shows the presence of both the desired deprotected peptide and the starting Fmoc-protected peptide.

Possible Causes & Solutions:

CauseSolution
Insufficient Deprotection Time The reaction may not have gone to completion.
Action: Increase the reaction time with the piperidine (B6355638) solution. Monitor the reaction progress by taking small aliquots for analysis.
Reagent Degradation The piperidine solution may have degraded.
Action: Use a freshly prepared solution of 20% piperidine in DMF.
Aggregation The Fmoc group may be inaccessible to the piperidine due to peptide aggregation.
Action: Perform the deprotection in a solvent that disrupts aggregation, or sonicate the reaction mixture.

Experimental Protocols

Protocol 1: RP-HPLC Purification of Fmoc-NH-PEG19-Modified Peptide

This protocol provides a general starting point for purification. The gradient will likely require optimization based on the specific peptide sequence.

Materials:

  • Crude Fmoc-NH-PEG19-modified peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable organic solvent (e.g., DMF, ACN).

    • Dilute with Mobile Phase A to the desired concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 250 mm

    • Flow Rate: 1 mL/min

    • Detection: 220 nm and 280 nm

    • Gradient: The following is a typical starting gradient.

Time (minutes)% Mobile Phase B
020
520
3580
40100
45100
5020
6020
  • Fraction Collection: Collect fractions corresponding to the major peak(s) of interest.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Fmoc-protected peptide.

Protocol 2: Fmoc Deprotection in Solution

Materials:

  • Purified, lyophilized Fmoc-NH-PEG19-modified peptide

  • Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

Procedure:

  • Dissolve the purified Fmoc-protected peptide in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[14][15]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by analytical HPLC.

  • Once the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove the piperidine-dibenzofulvene adduct.

  • Dry the peptide pellet under vacuum.

  • The deprotected peptide can be further purified by RP-HPLC if necessary, using a gradient optimized for the more hydrophilic product.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification Strategy cluster_deprotection Final Deprotection synthesis Solid-Phase Peptide Synthesis pegylation On-Resin Coupling of This compound synthesis->pegylation cleavage Cleavage from Resin & Side-Chain Deprotection pegylation->cleavage crude_product Crude Fmoc-Peptide-PEG cleavage->crude_product dissolution Dissolution in Organic Solvent/Aqueous Buffer crude_product->dissolution hplc RP-HPLC Purification ('Fmoc-on') dissolution->hplc analysis1 Fraction Analysis (HPLC, MS) hplc->analysis1 pooling Pooling of Pure Fractions analysis1->pooling lyophilization1 Lyophilization pooling->lyophilization1 pure_fmoc_peptide Purified Fmoc-Peptide-PEG lyophilization1->pure_fmoc_peptide fmoc_removal Fmoc Removal (20% Piperidine in DMF) pure_fmoc_peptide->fmoc_removal precipitation Precipitation with Cold Diethyl Ether fmoc_removal->precipitation washing Washing & Drying precipitation->washing final_product Final Purified Peptide-PEG washing->final_product

Caption: Workflow for the purification of this compound modified peptides.

troubleshooting_logic cluster_solubility Solubility Problem cluster_hplc HPLC Problem cluster_deprotection Deprotection Problem start Purification Issue Encountered solubility_q Poor Solubility? start->solubility_q solubility_a Try co-solvents (DMF, ACN) or aggregation disrupters. solubility_q->solubility_a Yes hplc_q Broad Peaks? solubility_q->hplc_q No end Problem Resolved solubility_a->end hplc_a Optimize gradient, reduce load, check for extra-column volume. hplc_q->hplc_a Yes deprotection_q Incomplete Fmoc Removal? hplc_q->deprotection_q No hplc_a->end deprotection_a Increase reaction time, use fresh reagents, address aggregation. deprotection_q->deprotection_a Yes deprotection_q->end No deprotection_a->end

Caption: Troubleshooting decision tree for common purification issues.

References

Overcoming challenges in the synthesis of long peptides using PEGylated linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the synthesis of long peptides using PEGylated linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of long peptides with PEGylated linkers.

Symptom Potential Cause Recommended Solution
Low Crude Peptide Yield After Cleavage Incomplete Fmoc-deprotection due to peptide aggregation on the resin.- Monitor Fmoc-deprotection using a UV detector; if the piperidine-dibenzofulvene adduct peak is broad, it indicates aggregation.[1]- Switch to a more efficient deprotection reagent.[2]- Increase the deprotection time or temperature.
Poor coupling efficiency, especially for sterically hindered amino acids.- Perform a double coupling for the problematic amino acid.[3]- Switch to a more potent coupling reagent such as HATU or HDMA.[3]- Increase the coupling time and/or temperature.
Peptide aggregation hindering reagent accessibility.- Use a resin with good swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG, NovaPEG).- Switch to a solvent that better solvates the peptide chain, like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the DMF.[4][5]- Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) at problematic residues.[5]
Resin Shrinking or Clumping During Synthesis On-resin peptide aggregation.- This is a strong indicator of aggregation.[5][6] Immediately implement strategies to disrupt secondary structure formation as outlined for "Low Crude Peptide Yield".- Consider sonicating the reaction vessel during deprotection and coupling steps to break up clumps.[5]
Broad or Tailing Peaks in HPLC Analysis of Crude Product Presence of deletion sequences from incomplete coupling or deprotection.- Optimize coupling and deprotection steps as described above.- For hydrophobic peptides, consider using a different stationary phase for HPLC, such as a C4 or C8 column instead of C18.[7]
Aggregation of the cleaved peptide in the HPLC mobile phase.- Modify the mobile phase by adding organic modifiers or chaotropic agents.- PEGylation of the peptide itself can improve its solubility and chromatographic behavior.[8]
Mass Spectrometry Shows Multiple Unidentified Peaks Side reactions during synthesis or cleavage.- For peptides with C-terminal cysteine, piperidine-catalyzed side reactions can occur; using a bulky trityl protecting group can minimize this.[5]- Aspartimide formation can occur at Asp residues, leading to a mixture of products. Adding HOBt to the deprotection solution can reduce this.[5]- The cleavage cocktail can cause side reactions with sensitive residues. Ensure the appropriate scavengers are used.[4]
Heterogeneity of the PEGylated linker.- Use monodisperse PEG linkers (dPEG®) to ensure a single, well-defined molecular weight.[9]

Frequently Asked Questions (FAQs)

1. How do I choose the right PEGylated linker for my long peptide synthesis?

The choice of a PEGylated linker depends on several factors:

  • Peptide Sequence: For hydrophobic and aggregation-prone sequences, a longer PEG linker can improve solvation of the growing peptide chain.[4]

  • Desired C-terminus: Different linkers yield different C-terminal functionalities (e.g., acid or amide) after cleavage.[6] For example, a Rink amide linker will produce a C-terminal amide.[6]

  • Cleavage Conditions: The linker must be stable to the repeated deprotection steps but cleavable under conditions that do not damage the final peptide.[10]

  • Downstream Applications: If the peptide is to be further conjugated, a linker with an orthogonal protecting group may be necessary.

2. Can the PEG linker itself cause aggregation?

While PEG linkers are generally used to prevent aggregation, an inappropriate choice or combination of linkers can potentially contribute to it. However, the primary driver of aggregation is the hydrophobicity of the growing peptide chain itself.[4][11]

3. What are the best practices for coupling the first amino acid to a PEGylated linker resin?

  • Ensure the resin is properly swelled in the synthesis solvent (e.g., DMF or NMP) before coupling.[6]

  • Use an appropriate coupling reagent and conditions. For sterically hindered amino acids, a more potent activator may be needed.

  • Monitor the coupling reaction to ensure it goes to completion. A Kaiser test can be used to detect free amines.

4. How do I troubleshoot incomplete cleavage of my long peptide from the PEGylated resin?

  • Extend Cleavage Time: Long peptides may require longer cleavage times for complete removal from the resin.

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is fresh and contains the appropriate scavengers for the protecting groups used in your synthesis. A common cocktail is Reagent K (TFA/water/TIS/DTT).[3]

  • Ensure Proper Mixing: Gently agitate the resin during cleavage to ensure all beads are exposed to the cleavage reagent.

5. What are the main challenges in purifying long, PEGylated peptides?

Purification of PEGylated peptides can be challenging due to:

  • Heterogeneity: The PEGylation process can result in a mixture of products with varying numbers of PEG chains attached.[]

  • Similar Physicochemical Properties: Different PEGylated forms of a peptide may have very similar properties, making them difficult to separate by conventional chromatography.[7]

  • Analytical Difficulties: The presence of the PEG chain can interfere with analytical techniques like mass spectrometry, making characterization of the purified fractions difficult.[13]

Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are the most common purification techniques.[]

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.

  • Resin Swelling: Swell the PEGylated resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 equivalents), a coupling reagent like HBTU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.[3]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail suitable for the protecting groups used. A standard Reagent K cocktail is often used: 92.5% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS), and 2.5% Dithiothreitol (DTT).[3]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[3]

  • Peptide Collection:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum.[3]

Visualizations

Troubleshooting_Workflow start Low Crude Peptide Yield check_deprotection Check Fmoc-Deprotection (UV Trace) start->check_deprotection check_coupling Review Coupling Efficiency start->check_coupling check_aggregation Assess for Aggregation (Resin Swelling) start->check_aggregation solution_deprotection Optimize Deprotection: - Stronger Reagent - Increase Time/Temp check_deprotection->solution_deprotection Incomplete solution_coupling Optimize Coupling: - Double Couple - Potent Activator - Increase Time/Temp check_coupling->solution_coupling Low solution_aggregation Mitigate Aggregation: - High-Swell Resin - Change Solvent (NMP/DMSO) - Backbone Protection check_aggregation->solution_aggregation Observed

Caption: Troubleshooting workflow for low peptide synthesis yield.

Linker_Selection_Logic start Select PEGylated Linker hydrophobicity Is the peptide sequence highly hydrophobic? start->hydrophobicity long_peg Use a longer PEG chain hydrophobicity->long_peg Yes short_peg A shorter PEG chain may suffice hydrophobicity->short_peg No c_terminus Desired C-terminus? amide_linker Select an amide-forming linker (e.g., Rink Amide) c_terminus->amide_linker Amide acid_linker Select an acid-forming linker (e.g., Wang) c_terminus->acid_linker Acid cleavage Required Cleavage Conditions? stable_linker Choose a linker stable to your synthesis conditions cleavage->stable_linker long_peg->c_terminus short_peg->c_terminus amide_linker->cleavage acid_linker->cleavage

Caption: Decision logic for selecting a suitable PEGylated linker.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage, handling, and use of Fmoc-NH-PEG19-CH2CH2COOH. It includes troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of the product, it is recommended to store this compound at -20°C in a dry and dark environment.[1] For long-term storage, temperatures of -18°C or lower are advised.[2] Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.[3][4]

Q2: In which solvents is this compound soluble?

A2: This compound is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4][5] It is advisable to prepare stock solutions in these solvents. For PEGylated compounds of similar structure, solubility is also observed in water, aqueous buffers, chloroform, and methylene (B1212753) chloride, with less solubility in alcohol and toluene, and insolubility in ether.

Q3: What are the main reactive groups on this molecule and what are their functions?

A3: this compound is a heterobifunctional linker with two key reactive moieties:

  • Fmoc-protected amine (Fmoc-NH-): The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine.[6] It is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the amine for subsequent conjugation.[1][6]

  • Carboxylic acid (-COOH): The terminal carboxylic acid can be activated to react with primary amine groups on other molecules (e.g., proteins, peptides) to form a stable amide bond.[1][7] This reaction is commonly facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[8]

Q4: What are the primary applications for this PEG linker?

A4: This linker is versatile and can be used in various bioconjugation and drug delivery applications. Its hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of conjugated molecules.[7] It is commonly used in peptide synthesis, the development of antibody-drug conjugates (ADCs), and the formation of PROTACs (PROteolysis TArgeting Chimeras).[9]

Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of this compound.

ParameterRecommendationSource(s)
Storage Temperature -20°C for short to medium-term storage.[1]
≤ -18°C for long-term storage.[2]
Storage Conditions Keep in a tightly sealed container in a dry, dark place.[10]
Handling Allow the product to warm to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area.[3][4]
Stock Solution Storage Store stock solutions in anhydrous solvents like DMF or DMSO at -20°C. For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Fmoc Deprotection 1. Insufficient reaction time or concentration of piperidine. 2. Steric hindrance around the Fmoc group. 3. Aggregation of the peptide-resin.1. Increase the reaction time or use a higher concentration of piperidine (e.g., 20-50% in DMF). A second treatment can be applied.[11] 2. Consider using a stronger base combination, such as DBU/piperidine in DMF. 3. Wash the resin thoroughly with DMF to break up aggregates before deprotection.
Low Yield of Conjugated Product 1. Inefficient activation of the carboxylic acid. 2. Hydrolysis of the activated ester (e.g., NHS-ester). 3. Competing side reactions with the target molecule.1. Ensure the use of fresh EDC and NHS. The activation reaction is most efficient at a pH of 4.5-7.2.[12] 2. Perform the conjugation reaction immediately after activating the carboxylic acid. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[12] 3. Use a buffer that does not contain primary amines (e.g., PBS) to avoid competition with the target amine. Quench the reaction with an amine-containing solution like Tris or glycine (B1666218) after the desired reaction time.[12]
Poor Solubility of the Final Conjugate 1. The conjugated molecule is inherently hydrophobic. 2. Insufficient PEGylation.1. The PEG19 linker is designed to increase hydrophilicity. Further optimization of the formulation may be needed. 2. Consider using a longer PEG linker if solubility remains an issue.
Unexpected Side Products 1. Side-chain reactions during Fmoc deprotection (e.g., aspartimide formation). 2. Modification of the target molecule at unintended sites.1. Minimize exposure to basic conditions during deprotection. 2. Adjust the reaction pH and stoichiometry to favor conjugation at the desired site.

Experimental Protocols

Protocol: Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol outlines a general procedure for activating the terminal carboxylic acid of this compound and conjugating it to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer A: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer B: Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Dissolve the PEG Linker: Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

  • Activate the Carboxylic Acid:

    • In a reaction vessel, add the desired amount of the PEG linker stock solution.

    • Add a 1.5-fold molar excess of both EDC and NHS.

    • Add Reaction Buffer A to the mixture.

    • Incubate at room temperature for 15-30 minutes with gentle mixing to form the NHS-activated PEG linker.

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the amine-containing molecule in Reaction Buffer B.

    • Add the freshly prepared NHS-activated PEG linker solution to the amine-containing molecule solution. A 5 to 20-fold molar excess of the linker is common, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification dissolve_peg Dissolve Fmoc-PEG-COOH in DMF/DMSO add_edc_nhs Add EDC and NHS in MES Buffer (pH 6.0) dissolve_peg->add_edc_nhs incubate_activation Incubate 15-30 min at RT add_edc_nhs->incubate_activation mix_reactants Mix Activated PEG with Amine-Molecule incubate_activation->mix_reactants NHS-activated PEG Linker prepare_amine Prepare Amine-Molecule in PBS (pH 7.4) prepare_amine->mix_reactants incubate_conjugation Incubate 2h at RT or overnight at 4°C quench Quench with Tris Buffer incubate_conjugation->quench purify Purify Conjugate (e.g., SEC, HPLC) quench->purify final_product final_product purify->final_product Purified Conjugate

Caption: Experimental workflow for the conjugation of this compound.

logical_relationship cluster_fmoc Fmoc Group cluster_cooh Carboxylic Acid Group compound This compound fmoc_group Fmoc-NH- compound->fmoc_group has cooh_group -COOH compound->cooh_group has base_treatment Base Treatment (e.g., Piperidine/DMF) fmoc_group->base_treatment free_amine Free Amine (-NH2) base_treatment->free_amine subsequent_reaction1 Further Conjugation free_amine->subsequent_reaction1 Reacts with electrophiles activation Activation (e.g., EDC/NHS) cooh_group->activation activated_ester Activated Ester (-CO-NHS) activation->activated_ester subsequent_reaction2 Amide Bond Formation activated_ester->subsequent_reaction2 Reacts with nucleophiles (amines)

Caption: Logical relationship of the reactive groups in this compound.

References

Technical Support Center: Optimizing PROTAC Synthesis with PEG19 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on utilizing a PEG19 linker.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in my PROTAC synthesis with a PEG19 linker?

Low synthetic yields in PROTACs incorporating long PEG chains like PEG19 can stem from several factors. The considerable length and flexibility of the PEG19 linker can lead to challenges in both the coupling reactions and the purification process. Key areas to investigate include inefficient coupling reactions, side reactions, and difficulty in purification.[1][2]

Q2: What are the most common coupling reactions used for incorporating a PEG19 linker, and how can I optimize them?

The most prevalent methods for integrating PEG linkers into PROTACs are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[3][]

  • Amide Coupling: This is a widely used method for connecting the warhead, linker, and E3 ligase ligand.[3] To optimize, ensure you are using appropriate coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).[5] Anhydrous reaction conditions are crucial to prevent hydrolysis of the activated species.[2]

  • Click Chemistry: CuAAC is highly efficient and offers excellent functional group tolerance, making it a robust choice for the final ligation step.[3][] Ensure the use of a suitable copper(I) source and a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active oxidation state.[5]

Q3: How does a long PEG19 linker affect the solubility of my PROTAC, and how can I address solubility issues?

PEG linkers are primarily incorporated to enhance the aqueous solubility of PROTACs, which are often large and hydrophobic molecules.[6][7][8] The ethylene (B1197577) glycol units in the PEG chain increase hydrophilicity.[5][6] However, the overall solubility of the final PROTAC is also influenced by the properties of the warhead and the E3 ligase ligand. If you are facing solubility challenges, consider the following:

  • Solvent Selection: Use a co-solvent system during synthesis and purification. DMF and DCM are common solvents for the reaction, while purification may require a gradient of solvents in chromatography.[2]

  • pH Adjustment: The pH of aqueous solutions can significantly impact the solubility of PROTACs containing ionizable groups.

Q4: I'm observing multiple spots on my TLC and a complex mixture in my LC-MS analysis. What are the likely byproducts?

The formation of multiple byproducts can be a significant contributor to low yields. With a long and flexible PEG19 linker, intramolecular reactions or side reactions with reactive functional groups on your warhead or E3 ligase ligand are possible. In amide coupling reactions, common byproducts can arise from side reactions of the coupling reagents or incomplete reactions. In click chemistry, impurities in the starting materials or oxidation of the copper catalyst can lead to side products. Careful monitoring of the reaction by TLC or LC-MS is essential to identify the formation of byproducts.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of PROTACs with a PEG19 linker.

Issue Possible Causes Recommended Solutions
Low Coupling Efficiency in Amide Bond Formation - Inadequate activation of the carboxylic acid.- Hydrolysis of activated species due to moisture.- Steric hindrance from bulky protecting groups or ligands.- Poor solubility of reactants.[2]- Use a more potent coupling reagent (e.g., HATU, COMU).- Ensure all reagents and solvents are anhydrous.[2]- Increase reaction time or temperature (e.g., to 40-50 °C).[2]- Use a co-solvent like DMF or add a solubilizing agent.[2]
Low Yield in Click Chemistry (CuAAC) - Oxidation of the Cu(I) catalyst.- Impurities in the alkyne or azide (B81097) starting materials.- Insufficient concentration of reactants.- Use a freshly prepared solution of the copper catalyst and reducing agent (e.g., sodium ascorbate).[5]- Purify the alkyne and azide components before the reaction.- Increase the concentration of the reactants, if solubility permits.
Difficulty in Product Purification - Similar polarity of the desired product and byproducts.- The product is streaking or tailing on the silica (B1680970) gel column.- The high molecular weight and polarity of the PROTAC make it difficult to elute.- Optimize the solvent system for flash column chromatography, possibly using a gradient elution.[2]- Consider using reverse-phase chromatography (e.g., C18).[2]- Add a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to improve peak shape.[2]- For highly polar PROTACs, preparative HPLC is often the preferred purification method.[3]
Product Instability - Degradation of sensitive functional groups on the warhead or E3 ligase ligand.- Instability of the linker under certain pH or temperature conditions.- Avoid harsh acidic or basic conditions if your molecule contains sensitive moieties.[2]- Store the purified PROTAC at low temperatures and protected from light.

Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol outlines a general procedure for coupling a carboxylic acid-functionalized component (e.g., warhead-linker) with an amine-functionalized component (e.g., E3 ligase ligand).

Materials:

  • Carboxylic acid component (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid component in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.[3]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography or preparative HPLC.[2][3]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to ligate an alkyne-functionalized component with an azide-functionalized component.

Materials:

  • Alkyne-functionalized component (1.0 eq)

  • Azide-functionalized component (1.1 eq)

  • CuSO4·5H2O (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the alkyne and azide components in the chosen solvent mixture.[5]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[3]

  • In another vial, prepare an aqueous solution of CuSO4·5H2O.[3]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[3]

  • Stir the reaction vigorously at room temperature for 12-24 hours.[3]

  • Monitor the reaction progress by LC-MS.[3]

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.[3]

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.[3]

Visualizing the Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis Start Warhead & E3 Ligase Ligand Functionalization Coupling1 First Coupling Reaction (e.g., Amide Bond Formation) Start->Coupling1 Linker Bifunctional PEG19 Linker (e.g., Amine-PEG19-COOH) Linker->Coupling1 Intermediate Purified Intermediate (Warhead-PEG19-COOH) Coupling1->Intermediate Coupling2 Second Coupling Reaction (e.g., Amide Bond Formation) Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (Flash Chromatography or HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Characterization (LC-MS, NMR) Pure_PROTAC->Analysis Final_Product Final Product Analysis->Final_Product

Caption: A typical workflow for the modular synthesis of a PROTAC using a PEG19 linker.

Troubleshooting_Logic Start Low PROTAC Yield Check_Coupling Check Coupling Reaction Efficiency Start->Check_Coupling Check_Purity Analyze Crude Product Purity Start->Check_Purity Check_Solubility Assess Reactant/Product Solubility Start->Check_Solubility Optimize_Coupling Optimize Coupling Conditions: - Reagents - Temperature - Time Check_Coupling->Optimize_Coupling Low Efficiency Improve_Purification Improve Purification Strategy: - Different chromatography - Gradient optimization Check_Purity->Improve_Purification Many Byproducts Enhance_Solubility Enhance Solubility: - Co-solvents - Change pH Check_Solubility->Enhance_Solubility Poor Solubility Success Improved Yield Optimize_Coupling->Success Improve_Purification->Success Enhance_Solubility->Success

References

Validation & Comparative

A Comparative Guide to PEG Linkers in PROTACs: Spotlight on Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules owe their efficacy to three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers them. The linker, far from being a passive spacer, plays a pivotal role in dictating a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficiency.[1][2]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are predominantly used, with approximately 54% of reported PROTACs incorporating them.[3][4] The popularity of PEG linkers stems from their ability to enhance solubility and provide synthetic tractability for systematic modification.[5][6] This guide provides a comparative analysis of Fmoc-NH-PEG19-CH2CH2COOH with other PEG linkers of varying lengths, offering insights into their impact on PROTAC performance, supported by experimental data and detailed methodologies.

The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[7][8]

Long-chain PEG linkers, such as those derived from this compound, can offer distinct advantages in certain contexts. A longer linker can provide greater flexibility, enabling the PROTAC to adopt a more favorable conformation for ternary complex formation, particularly with challenging targets.[8] Furthermore, for POIs with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two proteins.[8]

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC-E3 LigaseLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)Cell Line
CRBN0< 500Not ReportedH661
CRBN1> 5000Not ReportedH661
CRBN2> 5000Not ReportedH661
CRBN4< 500Not ReportedH661
CRBN5< 500Not ReportedH661
VHLVaried PEG/Alkyl27 (10 atoms) - 34 (15 atoms)Effective DegradationHeLa

Data compiled from multiple sources.[9][10] Note: A direct comparison with a PEG19 linker is not available in the literature, but the data illustrates the non-linear relationship between linker length and degradation potency.

Table 2: Impact of Linker Length on BTK Degradation

PROTAC-E3 LigaseLinker Composition (Number of PEG units)DC50 (nM)Ternary Complex FormationCell Line
CRBN< 4Impaired ActivityImpairedRamos
CRBN≥ 41 - 40UnimpairedRamos

Data compiled from multiple sources.[8][9] This study highlights the necessity of a minimum linker length for effective ternary complex formation.

Physicochemical Properties: A Balancing Act

The composition of the linker significantly influences the drug-like properties of a PROTAC. PEG linkers, being hydrophilic, are known to enhance the aqueous solubility of PROTAC molecules, which often suffer from poor solubility due to their high molecular weight and lipophilicity.[6][] However, the relationship between PEGylation and cell permeability is more complex. While the flexibility of PEG chains can allow the PROTAC to adopt a more compact, membrane-permeable conformation, excessive PEGylation can hinder cellular uptake.[6]

Table 3: General Comparison of PEG Linker Properties

Linker TypeKey AdvantagesKey Disadvantages
Short PEG Linkers (e.g., 2-4 units) - Lower molecular weight- Potentially higher permeability- May cause steric hindrance- May not be long enough to span the required distance
Medium PEG Linkers (e.g., 5-12 units) - Often represent a good balance of flexibility and length- Widely used in successful PROTACs- Optimization is still target-dependent
Long PEG Linkers (e.g., this compound) - Increased flexibility for difficult targets- Can bridge larger distances- Enhanced solubility- Higher molecular weight- Potential for decreased permeability- Increased entropic penalty upon binding
Alkyl Linkers - Synthetically straightforward- Can be systematically varied in length- Hydrophobic, can decrease solubility- May lead to non-specific binding

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protein Degradation Assay (Western Blotting)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can then be calculated from the dose-response curves.[12]

Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • For apical to basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) chamber.

    • For basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral (lower) chamber.

  • Sampling: At predetermined time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.[3][13] To improve the recovery of often poorly soluble PROTACs, the assay buffer can be supplemented with a low concentration of bovine serum albumin (BSA).[14]

Solubility Assay (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a specific buffer.

  • Sample Preparation: Prepare a stock solution of the PROTAC in an organic solvent (e.g., DMSO). Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibration: Shake the suspension at room temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the Graphviz DOT language can effectively illustrate the complex processes involved in PROTAC-mediated protein degradation and the experimental workflows used to evaluate them.

PROTAC_Mechanism cluster_binding 1. Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis POI_Ligand POI Ligand Synthesize_PROTAC Synthesize PROTAC Library (Varying 'n') POI_Ligand->Synthesize_PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesize_PROTAC PEG_Linker Fmoc-NH-PEGn-COOH (e.g., n=19) PEG_Linker->Synthesize_PROTAC Degradation_Assay Degradation Assay (Western Blot, etc.) Synthesize_PROTAC->Degradation_Assay Permeability_Assay Permeability Assay (Caco-2, PAMPA) Synthesize_PROTAC->Permeability_Assay Solubility_Assay Solubility Assay Synthesize_PROTAC->Solubility_Assay DC50_Dmax Calculate DC50/Dmax Degradation_Assay->DC50_Dmax Papp Calculate Papp Permeability_Assay->Papp Solubility_Value Determine Solubility Solubility_Assay->Solubility_Value SAR_Analysis SAR Analysis & Optimization DC50_Dmax->SAR_Analysis Papp->SAR_Analysis Solubility_Value->SAR_Analysis

Experimental Workflow for PROTAC Comparison

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG-based linkers offer a versatile platform for optimizing their properties. While shorter and medium-length PEG linkers have been extensively explored, long-chain linkers derived from reagents like this compound present a valuable strategy for tackling challenging targets that require greater flexibility or distance for effective ternary complex formation. The choice of linker length necessitates a careful balance between enhancing solubility and maintaining adequate cell permeability. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is paramount for the development of potent and selective protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

Enhancing Peptide Performance: A Comparative Guide to Linker Technology, Featuring Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linkers is a critical determinant of success in peptide-based therapeutics and research tools. The physicochemical properties of a peptide, including its solubility, aggregation propensity, and in vivo stability, can be significantly modulated by the choice of a conjugating linker. This guide provides a comprehensive comparison of Fmoc-NH-PEG19-CH2CH2COOH, a long-chain polyethylene (B3416737) glycol (PEG) linker, against other common alternatives, supported by illustrative experimental data and detailed protocols.

The modification of peptides with linkers, particularly PEGylation, is a well-established strategy to improve their pharmacological profiles. PEGylation can enhance solubility, increase hydrodynamic volume to reduce renal clearance, and shield the peptide from proteolytic degradation, thereby extending its circulating half-life.[1] The this compound linker, with its 19 ethylene (B1197577) glycol units, offers a substantial hydrophilic chain, making it a powerful tool for overcoming challenges associated with hydrophobic and aggregation-prone peptide sequences.

Comparative Analysis: The Impact of Linker Choice on a Model Aggregating Peptide

To illustrate the advantages of a long-chain PEG linker, we present a comparative analysis using the notoriously challenging amyloid-beta 1-42 (Aβ1-42) peptide as a model system. Aβ1-42 is a key peptide implicated in Alzheimer's disease and is known for its high hydrophobicity and propensity to aggregate, making its synthesis and purification difficult.[2][3]

In this illustrative comparison, Aβ1-42 was synthesized with three different C-terminal linkers using standard Fmoc-based solid-phase peptide synthesis (SPPS):

  • This compound (Long-Chain Hydrophilic Linker)

  • Fmoc-NH-PEG4-CH2CH2COOH (Short-Chain Hydrophilic Linker)

  • Fmoc-6-aminohexanoic acid (Ahx) (Hydrophobic Linker)

The performance of each resulting peptide conjugate was evaluated based on solubility, aggregation kinetics, purity, and in vitro biological activity.

Data Presentation
Linker TypeLinker StructureSolubility (mg/mL in PBS, pH 7.4)Aggregation (% of control after 24h)Final Purity (RP-HPLC, %)Biological Activity (IC50, µM)
This compound Fmoc-NH-(CH2CH2O)19-CH2CH2COOH1.2 ± 0.125 ± 3>98%5.2 ± 0.4
Fmoc-NH-PEG4-CH2CH2COOH Fmoc-NH-(CH2CH2O)4-CH2CH2COOH0.5 ± 0.0565 ± 5>95%6.8 ± 0.6
Fmoc-6-aminohexanoic acid (Ahx) Fmoc-NH-(CH2)5-COOH<0.195 ± 4>90%8.5 ± 0.9
Unmodified Aβ1-42 -<0.05100Difficult to purify to >90%10.1 ± 1.2

Note: The data presented in this table is illustrative and based on established principles of peptide PEGylation. It is intended to demonstrate the expected comparative performance of the different linkers.

The results clearly indicate that the long-chain PEG19 linker significantly enhances the solubility of the Aβ1-42 peptide and dramatically reduces its aggregation compared to the shorter PEG4 linker, the hydrophobic Ahx linker, and the unmodified peptide. This improved biophysical profile facilitates purification, leading to a higher final purity. Furthermore, the enhanced solubility and monomeric state of the PEG19-conjugated peptide likely contribute to its improved biological activity in an in vitro aggregation inhibition assay.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Aβ1-42 with Different Linkers

This protocol outlines the manual synthesis of Aβ1-42 on a Rink Amide resin, incorporating the different linkers at the C-terminus.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • This compound, Fmoc-NH-PEG4-CH2CH2COOH, Fmoc-6-aminohexanoic acid (Ahx)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Linker Coupling:

    • Dissolve the respective linker (this compound, Fmoc-NH-PEG4-CH2CH2COOH, or Fmoc-Ahx-OH) (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and couple for 2 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm coupling completion using a Kaiser test.

  • Peptide Chain Elongation: Continue the synthesis by sequential Fmoc deprotection and coupling of the Fmoc-protected amino acids of the Aβ1-42 sequence according to standard SPPS protocols.[4]

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 3 hours at room temperature.

  • Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide to obtain a white powder.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm, 250 x 22 mm)

  • Mobile Phase A: 0.1% TFA in H2O

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • UV detector set to 220 nm and 280 nm

Procedure:

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water). For the more hydrophobic peptides, a small amount of hexafluoroisopropanol (HFIP) may be required for initial solubilization.

  • Purification:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 10 mL/min.

    • Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the fractions with >95% purity and lyophilize to obtain the pure peptide.[5][6]

Thioflavin T (ThT) Aggregation Assay

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, which binds specifically to β-sheet-rich structures.[7][8]

Materials:

  • Thioflavin T (ThT) stock solution (1 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: 440 nm, Emission: 485 nm)

Procedure:

  • Peptide Preparation: Prepare stock solutions of the purified peptides in a suitable disaggregating solvent (e.g., 100% HFIP), evaporate the solvent, and then resuspend in PBS to a final concentration of 10 µM.

  • Assay Setup: In a 96-well plate, mix the peptide solution with ThT working solution (final concentration of 10 µM ThT).

  • Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity every 10 minutes for 24 hours.

  • Data Analysis: Plot the fluorescence intensity against time. The percentage of aggregation can be calculated relative to the unmodified Aβ1-42 control at the 24-hour time point.

Signaling Pathway and Workflow Diagrams

To further illustrate the utility of these molecules in a biological context, the following diagrams depict a relevant signaling pathway and the experimental workflow for this comparative study.

GLP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 Analog GLP1R GLP-1 Receptor GLP1->GLP1R Gs Gαs GLP1R->Gs activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes fusion Gene_Expression Gene Expression (Pro-survival, Proliferation) CREB->Gene_Expression regulates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 receptor signaling pathway.

Experimental_Workflow cluster_assays Performance Evaluation SPPS Solid-Phase Peptide Synthesis (Aβ1-42 with different linkers) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) Purification->Characterization Solubility Solubility Assay Characterization->Solubility Aggregation Thioflavin T Aggregation Assay Characterization->Aggregation Activity Biological Activity Assay (e.g., Aggregation Inhibition) Characterization->Activity

References

A Comparative Guide to Heterobifunctional Linkers: Alternatives to Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PEGylated peptides, and targeted drug delivery systems. The linker's chemical nature, length, and reactive functionalities profoundly influence the final product's stability, solubility, pharmacokinetics, and biological activity.[1][2] This guide provides an objective comparison of alternatives to the commonly used Fmoc-NH-PEG19-CH2CH2COOH linker, supported by experimental data and detailed protocols.

The archetypal this compound linker consists of three key components: a base-labile Fmoc-protected amine for sequential synthesis, a 19-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and provide spatial separation, and a terminal carboxylic acid for conjugation to amine-containing molecules.[3][4] Alternatives to this structure can be categorized by variations in these three core elements: the protecting group, the spacer unit, and the terminal reactive group.

Alternative Protecting Groups: Fmoc vs. Boc

The choice of protecting group for the terminal amine dictates the deprotection strategy, enabling orthogonal synthesis schemes where different protecting groups can be removed without affecting others. The most common alternative to the base-labile Fmoc group is the acid-labile tert-Butyloxycarbonyl (Boc) group.[5][6]

FeatureFmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Deprotection Condition Basic conditions (e.g., 20% piperidine (B6355638) in DMF)Acidic conditions (e.g., Trifluoroacetic acid - TFA)
Key Advantage Allows for acid-labile side-chain protecting groups to remain intact.Allows for base-labile functionalities to remain intact.
Common Application Solid-Phase Peptide Synthesis (SPPS) with acid-labile resins.SPPS with base-labile resins; orthogonal protection strategies.
Byproduct Dibenzofulvene (must be scavenged).Isobutylene and CO2 (volatile).

The selection between Fmoc and Boc protection is fundamental to the overall synthetic strategy, particularly in multi-step processes like peptide synthesis or the assembly of complex drug-linker constructs.[6][7]

The Impact of the PEG Spacer: Modulating Length and Cleavability

The PEG chain is not merely a spacer; its length is a critical parameter that modulates the physicochemical properties of the entire conjugate.[8][9] Furthermore, the spacer can be engineered to be stable (non-cleavable) or to break apart under specific physiological conditions (cleavable).

The length of the PEG linker can significantly impact solubility, pharmacokinetics (PK), and in vivo efficacy.[8] Hydrophobic drug payloads often lead to ADC aggregation and rapid clearance; incorporating hydrophilic PEG linkers can mitigate these issues.[8] However, the optimal length is often a balance, as longer chains may sometimes negatively affect binding affinity or cytotoxicity.[10][11]

Table 1: Effect of PEG Linker Length on ADC Properties

ParameterShorter PEG (e.g., PEG4, PEG8)Longer PEG (e.g., PEG12, PEG24)Rationale & Findings
Solubility Moderate ImprovementSignificant ImprovementLonger PEG chains impart greater hydrophilicity, which is crucial for preventing aggregation of hydrophobic drugs.[8]
In Vivo Half-Life ShorterLongerIncreased hydrodynamic radius from longer PEG chains reduces renal clearance, extending circulation time.[9][12]
Tumor Uptake May be higher in some modelsCan be lower due to steric hindranceThe optimal length can be target-dependent; some studies show better receptor interaction with shorter linkers.[9][11]
In Vitro Potency (IC50) Often higher (lower IC50)May be lower (higher IC50)Longer linkers can sometimes sterically hinder the payload from reaching its intracellular target.[10]
Drug-to-Antibody Ratio (DAR) Can be limited by aggregationHigher DARs achievableEnhanced solubility allows for more drug molecules to be attached per antibody without compromising stability.[13]

The stability of the linker dictates the mechanism of payload release.[14] Non-cleavable linkers release the drug only after complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to break in response to specific triggers in the tumor microenvironment or within the cell.[][16]

Table 2: Comparison of Cleavable and Non-Cleavable Linker Technologies

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Triggered by enzymes (e.g., Cathepsin B), low pH, or high glutathione (B108866) levels.[17]Relies on complete lysosomal degradation of the antibody and linker.[16][18]
Plasma Stability Generally lower; risk of premature drug release.[17]High; payload remains attached until antibody degradation.[16][18]
Bystander Effect High; released payload can diffuse and kill adjacent antigen-negative cells.[14]Low to none; released payload-amino acid complex is often charged and membrane-impermeable.[1][14]
Systemic Toxicity Potentially higher due to off-target drug release.Generally lower due to higher plasma stability.[18]
Common Chemistries Valine-Citrulline (protease-sensitive), Hydrazones (pH-sensitive), Disulfides (redox-sensitive).Thioether (e.g., from SMCC linker).[16]

A recent study directly compared a novel "exolinker" platform with the conventional Val-Cit linker. The exolinker demonstrated superior stability and maintained a higher drug-to-antibody ratio (DAR) over time in pharmacokinetic studies, suggesting enhanced stability.[19][20] For example, after 7 days, the DAR of an exolinker ADC remained significantly higher than that of an ADC with a traditional GGFG-linker.[20]

Alternative Reactive Groups for Conjugation

While the carboxylic acid on the parent linker is versatile for reacting with primary amines, other reactive functionalities offer alternative conjugation chemistries, often with higher specificity and efficiency.

Table 3: Alternative Heterobifunctional Linker Termini

Reactive GroupTarget Functional GroupResulting BondKey Features & Applications
Maleimide Thiol (-SH)ThioetherHighly specific reaction with cysteine residues. Widely used for conjugating to antibodies with engineered or reduced cysteines.[21][22]
NHS Ester Amine (-NH2)AmideAn "activated" carboxylic acid that reacts efficiently with amines (e.g., lysine (B10760008) residues) without requiring coupling agents.[23]
Azide / Alkyne Alkyne / AzideTriazoleUsed in "Click Chemistry" (e.g., CuAAC or SPAAC). Bioorthogonal, highly specific, and efficient.[24][25]
Aldehyde / Hydrazide Hydrazide / AldehydeHydrazoneForms a pH-sensitive hydrazone bond, useful for cleavable linkers that release drugs in acidic endosomes.[26]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Antibody-Drug Conjugation via Maleimide Linker

This protocol outlines a typical workflow for conjugating a thiol-reactive drug-linker to an antibody.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups on interchain cysteines.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Drug-Linker Conjugation:

    • Dissolve the Maleimide-PEG-Drug construct in a compatible solvent (e.g., DMSO).

    • Immediately add the desired molar excess of the drug-linker solution to the reduced antibody.

    • Incubate the reaction with gentle mixing at room temperature for 1-2 hours or at 4°C overnight.[9]

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker.

    • Characterize the ADC to determine the average Drug-to-Antibody Ratio (DAR). This can be done using UV-Vis spectroscopy (measuring absorbance of the antibody and the payload) or HIC, which separates species based on the number of conjugated drug molecules.[9]

Protocol 2: In Vivo Stability Assay via ELISA

This method measures the concentration of intact, drug-conjugated antibody in plasma over time.[17]

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours) and process to obtain plasma.

  • ELISA Procedure:

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Block the plate to prevent non-specific binding.

    • Add diluted plasma samples and a standard curve of known ADC concentrations to the wells.

    • Add a secondary antibody that detects the drug payload (or the linker-drug) conjugated to a reporter enzyme (e.g., HRP).

    • Add a colorimetric substrate and measure the absorbance.

  • Data Analysis: Calculate the concentration of intact ADC in each plasma sample based on the standard curve. Plot the concentration over time to determine the ADC's pharmacokinetic profile and stability.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and the relationships between different linker components.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols -SH) mAb->reduced_mAb TCEP Reduction conjugation Conjugation Reaction reduced_mAb->conjugation linker Maleimide-PEG-Linker drug_linker Activated Drug-Linker linker->drug_linker payload Cytotoxic Payload payload->drug_linker drug_linker->conjugation purification Purification (SEC/HIC) conjugation->purification final_ADC Final ADC purification->final_ADC Linker_Component_Relationships cluster_protecting_group Protecting Group cluster_spacer Spacer cluster_reactive_group Reactive Group center Heterobifunctional Linker Fmoc Fmoc (Base-Labile) center->Fmoc determines synthesis strategy Boc Boc (Acid-Labile) center->Boc determines synthesis strategy PEG_Length PEG Length (e.g., 4, 8, 12, 24) center->PEG_Length impacts PK/Solubility Cleavability Cleavability center->Cleavability defines release mechanism COOH Carboxylic Acid (targets Amine) center->COOH enables conjugation Maleimide Maleimide (targets Thiol) center->Maleimide enables conjugation Azide Azide/Alkyne (Click Chemistry) center->Azide enables conjugation Cleavable Cleavable (Enzyme, pH, Redox) Cleavability->Cleavable NonCleavable Non-Cleavable Cleavability->NonCleavable

References

The Balancing Act: How PEG Linker Length Influences Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the impact of Polyethylene (B3416737) Glycol (PEG) linker length, with a focus on PEG19, on the stability and efficacy of Antibody-Drug Conjugates (ADCs).

The linker connecting a monoclonal antibody to its potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool for optimizing the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a key parameter that can be fine-tuned to balance stability, efficacy, and safety. This guide provides a comprehensive comparison of the impact of different PEG linker lengths, with a particular focus on the role of a 19-unit PEG chain (PEG19), on ADC performance, supported by experimental data and detailed methodologies.

The Double-Edged Sword of PEGylation

PEGylation, the addition of PEG chains, offers several advantages in ADC development. The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs)[][2]. This enhanced hydrophilicity also contributes to a larger hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life of the ADC[][3]. A longer circulation time can lead to greater accumulation of the ADC in tumor tissues, potentially enhancing its anti-tumor efficacy[4]. Furthermore, the PEG chain can shield the payload and antibody from the immune system, potentially reducing immunogenicity[].

However, the benefits of PEGylation are not without trade-offs. An increase in PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity. This may be due to steric hindrance, where a longer linker impedes the interaction of the ADC with its target antigen or hinders the release of the payload within the target cell[2][3]. Therefore, the optimal PEG linker length is a delicate balance, tailored to the specific antibody, payload, and target antigen[].

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. While direct data for PEG19 is not always available in the literature, its performance can be inferred from the trends observed with other linker lengths.

Table 1: Impact of PEG Linker Length on ADC Stability and Pharmacokinetics

PEG Linker LengthAggregation PropensityPlasma Half-life (t½)Clearance Rate
No PEG HighShortFast
PEG4 ModerateIncreasedSlower
PEG8 LowSignificantly IncreasedSlow
PEG12 LowSignificantly IncreasedSlow
PEG19 (Inferred) Low Significantly Increased Slow
PEG24 LowMaximally IncreasedSlowest

This table synthesizes data from multiple sources, indicating general trends. Specific values are highly dependent on the ADC construct and experimental model.[][3][4][5][6][7]

Table 2: Impact of PEG Linker Length on ADC Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
No PEG PotentVariable, often limited by poor PK
PEG4 Slightly ReducedImproved
PEG8 Moderately ReducedSignificantly Improved
PEG12 Moderately ReducedSignificantly Improved
PEG19 (Inferred) Moderately Reduced Potentially Optimal
PEG24 May be Further ReducedMay plateau or slightly decrease

This table illustrates the common trade-off between in vitro potency and in vivo efficacy. The optimal in vivo efficacy is often achieved with intermediate PEG lengths that balance pharmacokinetics and cytotoxicity.[][2][3][4]

A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter[7]. This suggests that a PEG19 linker would likely fall within this optimal range for clearance, offering a favorable pharmacokinetic profile without the potentially excessive reduction in in vitro potency that might be seen with very long PEG chains[].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of comparable studies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in the cell culture medium. Replace the existing medium with the ADC-containing medium. Include a vehicle control (medium without ADC).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the ADC concentration. Determine the IC50 value using a non-linear regression analysis.[8][9][10][11][12]

Protocol 2: Plasma Stability Assay

This protocol assesses the stability of the ADC and the rate of payload deconjugation in plasma.

  • ADC Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis of Released Payload: Analyze the supernatant to quantify the amount of prematurely released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Analysis of Intact ADC: Analyze the intact ADC from the plasma samples to determine the drug-to-antibody ratio (DAR) over time. This can be done by various methods, including hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Data Analysis: Plot the percentage of released payload or the average DAR over time to determine the stability of the ADC.[13][14][15][16][17]

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

This protocol evaluates the anti-tumor activity of the ADC in a mouse model.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, and ADCs with different PEG linker lengths). Administer the treatments according to the planned dosing schedule (e.g., once or twice a week via intravenous injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[3][18][19][20][21]

Visualizing the Impact: Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate key concepts in ADC development.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

HER2_Signaling_Pathway Simplified HER2 Signaling Pathway and ADC Intervention HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binds & Blocks Dimerization Dimerization (HER2/HER3) HER2->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT MAPK MAPK Pathway Dimerization->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: ADC intervention in the HER2 signaling pathway.

Experimental_Workflow Preclinical ADC Evaluation Workflow cluster_invitro In Vitro cluster_invivo In Vivo ADC_Synthesis ADC Synthesis & Characterization In_Vitro In Vitro Studies ADC_Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Cytotoxicity Cytotoxicity Assay In_Vitro->Cytotoxicity Stability Plasma Stability Assay In_Vitro->Stability Efficacy Efficacy Study (Xenograft Model) In_Vivo->Efficacy Toxicity Toxicity Study In_Vivo->Toxicity Data_Analysis Data Analysis & Candidate Selection Cytotoxicity->Data_Analysis Stability->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: A typical experimental workflow for preclinical ADC evaluation.

Conclusion

The length of the PEG linker is a critical attribute in the design of an ADC, with a profound impact on its stability, pharmacokinetics, and ultimately, its therapeutic efficacy. While longer PEG chains generally improve an ADC's pharmacokinetic profile, this can come at the cost of reduced in vitro potency. A PEG19 linker is anticipated to offer a well-balanced profile, providing significant improvements in circulation half-life and stability over shorter PEG chains, without the pronounced reduction in cytotoxicity that may be observed with much longer linkers. The optimal PEG linker length, however, remains context-dependent. A systematic evaluation of a range of PEG linker lengths is therefore a crucial step in the preclinical development of any new ADC to ensure the selection of a candidate with the best possible therapeutic window.

References

A Comparative Guide to Analytical Methods for the Characterization of Fmoc-NH-PEG19-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of Fmoc-NH-PEG19-CH2CH2COOH, a heterobifunctional PROTAC linker. Understanding the purity, identity, and stability of this reagent is critical for the successful synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines detailed experimental protocols and presents quantitative data to facilitate the selection of the most appropriate analytical methods for your research needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring its conjugation to other molecules. Due to the presence of the UV-active Fmoc group, UV detection is highly effective.

Comparison of HPLC Methods
ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Principle Separation based on hydrophobicity.Separation based on hydrodynamic volume.
Primary Use Purity assessment, reaction monitoring.Analysis of high molecular weight conjugates.
Stationary Phase C18 or C8 silica-based columns.Porous particles with controlled pore sizes.
Mobile Phase Acetonitrile/Water with 0.1% TFA.Isocratic buffer (e.g., phosphate-buffered saline).
Detector UV (265 nm for Fmoc), ELSD, CAD.UV, Refractive Index (RI).
Expected Purity Typically >95% for commercial products[1].Not ideal for resolving small molecule impurities.
Experimental Protocol: Reversed-Phase HPLC

A common method for analyzing Fmoc-protected PEG compounds is reversed-phase HPLC.

  • Instrumentation: Agilent 1100 or 1260 series HPLC system or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and structural integrity of this compound and its conjugates. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule.

Comparison of Mass Spectrometry Techniques
TechniqueInformation ProvidedKey Considerations
High-Resolution MS (HRMS) Accurate mass determination, elemental composition.Essential for confirming the identity of the molecule[2].
Tandem MS (MS/MS) Structural elucidation through fragmentation analysis.Useful for identifying modification sites in conjugates[2][3].
LC-MS Combines separation with mass detection for complex mixtures.The method of choice for analyzing reaction mixtures and final conjugates[3][4].
Experimental Protocol: LC-MS
  • LC System: As described in the HPLC protocol. The mobile phase should be compatible with MS (e.g., using formic acid instead of TFA if possible).

  • Mass Spectrometer: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer is recommended for high-resolution analysis.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan mode from m/z 200 to 2000. For MS/MS, collision-induced dissociation (CID) can be used.

  • Expected m/z: The theoretical monoisotopic mass of this compound (C60H91NO23) is approximately 1190.6 g/mol . In positive ESI mode, expect to see the protonated molecule [M+H]+ at m/z ~1191.6, as well as adducts with sodium [M+Na]+ and potassium [M+K]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the Fmoc group, the PEG linker, and the carboxylic acid terminus. Both ¹H and ¹³C NMR are valuable.

Key NMR Signals for this compound
NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H NMR Fmoc aromatic protons7.2 - 7.8
PEG backbone (-CH₂CH₂O-)~3.6
-CH₂-COOH~2.5 (triplet)
-CH₂-NH-~3.4 (quartet)
¹³C NMR Fmoc aromatic carbons120 - 145
PEG backbone (-CH₂CH₂O-)~70
Carboxylic acid carbonyl~175
Fmoc carbonyl~156
Experimental Protocol: ¹H NMR
  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

Alternative Characterization Techniques

While HPLC, MS, and NMR are the primary methods, other techniques can provide complementary information.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups such as the carbonyls of the Fmoc and carboxylic acid groups, and the ether linkages of the PEG backbone.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to support the compound's identity and purity.

Conclusion

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound conjugates. RP-HPLC is essential for routine purity checks, while high-resolution mass spectrometry provides unambiguous confirmation of the molecular identity. NMR spectroscopy offers detailed structural verification. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible results in drug discovery and development.

References

A Comparative Guide to Validating the Purity of Synthesized Fmoc-NH-PEG19-CH2CH2COOH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of bifunctional linkers like Fmoc-NH-PEG19-CH2CH2COOH is critical for the success of subsequent bioconjugation, peptide synthesis, and drug delivery system development. This guide provides an objective comparison of standard analytical techniques used to validate the purity of these derivatives, complete with experimental protocols and representative data.

Core Analytical Techniques for Purity Validation

A multi-faceted approach is necessary for the comprehensive validation of PEG derivatives. No single technique can sufficiently characterize the product; instead, a combination of chromatographic and spectroscopic methods should be employed to confirm identity, quantify purity, and assess heterogeneity. The primary methods for validating this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful technique for confirming the chemical structure of the synthesized molecule. It provides detailed information about the molecular structure by identifying the chemical environment of protons. For this compound, ¹H NMR is used to confirm the presence of the Fmoc protecting group, the PEG backbone, and the terminal carboxylic acid moiety, and to ensure the ratios between them are correct. A key consideration for PEG derivatives is the presence of ¹³C satellite peaks around the main PEG methylene (B1212753) signal, which can be used for accurate molecular weight and purity determinations.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of the compound by separating it from any impurities, such as starting materials, reagents, or side-products.[][4][5] Due to the presence of the UV-active Fmoc group, UV detection is highly effective. Purity is quantified by the relative area of the main product peak. For PEG compounds without a strong chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often recommended.[6][7]

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing unambiguous confirmation of its molecular weight. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly well-suited for analyzing polymers like PEG, confirming the successful synthesis of the target molecule.[4][8]

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is a specialized form of chromatography that separates molecules based on their hydrodynamic volume in solution.[9][10] Its primary role in this context is to determine the molecular weight distribution and Polydispersity Index (PDI) of the PEG chain.[11] A low PDI (typically ≤1.10) indicates a uniform and well-defined polymer length, which is a critical quality attribute.[8][12][13][14]

Experimental Workflows

A logical workflow ensures that all critical quality attributes of the synthesized derivative are assessed. This typically involves a primary structural confirmation followed by purity and homogeneity analysis.

G cluster_start Input cluster_analysis Analytical Validation cluster_assessment Parameter Assessment cluster_end Conclusion start Synthesized This compound nmr ¹H NMR Spectroscopy start->nmr hplc Reverse-Phase HPLC start->hplc ms Mass Spectrometry (MS) start->ms gpc GPC / SEC start->gpc struct Structural Integrity (Fmoc, PEG, COOH) nmr->struct Confirms Structure purity Chromatographic Purity (%) hplc->purity Quantifies Purity mass Molecular Weight (m/z) ms->mass Confirms Mass pdi Polydispersity Index (PDI) gpc->pdi Measures Distribution end Final Purity & Identity Confirmation struct->end purity->end mass->end pdi->end

Caption: Workflow for the comprehensive validation of synthesized PEG derivatives.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative data obtained from each technique for a hypothetical successful synthesis compared to a failed or impure batch.

Technique Parameter Measured Expected Result (Successful Synthesis) Example of Failed/Impure Result Primary Role in Validation
¹H NMR Chemical Shift (δ) & IntegrationCorrect peaks for Fmoc (7.2-7.8 ppm), PEG backbone (~3.6 ppm), and adjacent CH₂ groups. Correct proton integration ratios.Incorrect integration ratios, presence of impurity peaks (e.g., residual solvents, starting materials).Structural Confirmation & Identity
RP-HPLC Peak Area (%)Purity ≥ 95%[15]Purity < 95%, multiple impurity peaks.Purity Quantification
Mass Spec (MALDI-TOF) Mass-to-Charge (m/z)Peak corresponding to the calculated molecular weight (~1166 g/mol for n=19).Absence of target mass peak; presence of peaks from side-products or starting materials.Identity Confirmation
GPC/SEC Polydispersity Index (PDI)PDI ≤ 1.10[8][12]PDI > 1.10, indicating a broad molecular weight distribution.Homogeneity Assessment

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results.

¹H NMR Spectroscopy Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the dried sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 5 seconds (important for accurate integration of polymer signals).

  • Data Analysis:

    • Reference the spectrum to the TMS peak at 0 ppm.

    • Integrate the characteristic peaks for the Fmoc group protons (aromatic region, ~7.2-7.8 ppm).

    • Integrate the large signal corresponding to the PEG backbone (-O-CH₂-CH₂-O-) at approximately 3.6 ppm.[16][17]

    • Identify and integrate signals for the methylene protons adjacent to the amine and carboxylic acid groups.

    • Calculate the ratio of the integrations to confirm the structural integrity.

Reverse-Phase HPLC Protocol
  • System: HPLC with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of acetonitrile (B52724) and water. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Mass Spectrometry (MALDI-TOF) Protocol
  • Instrument: MALDI-TOF Mass Spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in acetonitrile.

    • Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50:50 acetonitrile:water with 0.1% TFA.

    • Mix the sample and matrix solutions in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition: Acquire spectra in positive ion reflectron mode over a mass range appropriate for the target molecule (e.g., 500-2000 m/z).

  • Data Analysis: Identify the m/z peak corresponding to the molecular weight of the product ([M+H]⁺ or [M+Na]⁺).

GPC/SEC Protocol
  • System: GPC/SEC system with a refractive index (RI) detector.

  • Columns: Use a set of GPC columns suitable for separating polymers in the molecular weight range of the sample (e.g., 100-5000 Da).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2-5 mg/mL. Filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% lithium bromide is common for PEG analysis.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

  • Data Analysis:

    • Calibrate the system using narrow PDI PEG standards.[10][12]

    • Analyze the sample to obtain the chromatogram.

    • Use the GPC software to calculate the weight average molecular weight (Mw), number average molecular weight (Mn), and the Polydispersity Index (PDI = Mw/Mn).

References

Assessing the Biological Activity of Biomolecules after Conjugation with Fmoc-NH-PEG19-CH2CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The choice of the PEG linker is critical as it can significantly influence the biological activity, stability, and pharmacokinetic profile of the resulting conjugate. This guide provides a comparative analysis of the impact of PEGylation on biomolecule activity, with a focus on heterobifunctional linkers like Fmoc-NH-PEG19-CH2CH2COOH.

The Impact of PEG Linker Length on Biological Activity

The length of the PEG chain in a linker can have a profound effect on the biological activity of the conjugated biomolecule. Longer PEG chains can offer improved solubility and an extended in vivo half-life by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation.[1] However, this "stealth" effect can also lead to steric hindrance, potentially reducing the binding affinity of the biomolecule to its target and, consequently, its biological potency.[2]

The optimal PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. This trade-off is particularly evident in the field of ADCs, where the linker connects a monoclonal antibody to a cytotoxic payload.

Quantitative Comparison of PEG Linker Length on ADC Cytotoxicity

The following table summarizes data from a study on antibody-drug conjugates, illustrating the effect of different PEG linker lengths on in vitro cytotoxicity.

LinkerBiomoleculePayloadTarget Cell LineIn Vitro Cytotoxicity (IC50, ng/mL)Reference
Non-PEGylatedAnti-HER2 AffibodyMMAENCI-N87 (HER2-positive)~10[2]
PEG4Anti-HER2 AffibodyMMAENCI-N87 (HER2-positive)~65[2]
PEG10kAnti-HER2 AffibodyMMAENCI-N87 (HER2-positive)~225[2]
Pendant PEG12TrastuzumabDM1SK-BR-3 (HER2-positive)0.04[3]
Linear PEG24TrastuzumabDM1SK-BR-3 (HER2-positive)0.12[3]

MMAE: Monomethyl auristatin E; DM1: Mertansine

As the data indicates, increasing the PEG chain length in the anti-HER2 affibody-MMAE conjugate led to a decrease in in vitro cytotoxicity (higher IC50 value).[2] Conversely, in the case of Trastuzumab-DM1 conjugates, the pendant PEG12 linker resulted in higher potency compared to the linear PEG24 linker, suggesting that linker architecture also plays a crucial role.[3]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of biomolecule-PEG conjugates. Below are representative protocols for the conjugation of a heterobifunctional PEG linker to an antibody and a subsequent in vitro cytotoxicity assay.

Protocol 1: Synthesis of a PEGylated Antibody-Drug Conjugate

This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody via a heterobifunctional PEG linker (e.g., Fmoc-NH-PEG-COOH).

Step 1: Antibody-Linker Conjugation

  • Antibody Preparation:

    • Dialyze the antibody (e.g., Trastuzumab) against a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Activation:

    • Dissolve the Fmoc-NH-PEG-COOH linker in an organic solvent (e.g., DMSO).

    • Activate the carboxylic acid group of the linker using a 1.5-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 2-fold molar excess of sulfo-NHS (N-hydroxysulfosuccinimide).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • Characterize the antibody-linker conjugate by HPLC and mass spectrometry to determine the linker-to-antibody ratio (LAR).[4][5][6][7][8]

Step 2: Drug Conjugation

  • Fmoc Deprotection:

    • Treat the purified antibody-linker conjugate with a 20% piperidine (B6355638) solution in DMF to remove the Fmoc protecting group from the PEG linker's amine terminus.

    • Incubate for 30 minutes at room temperature.

    • Purify the deprotected antibody-linker conjugate using SEC.

  • Drug-Linker Conjugation:

    • Activate the cytotoxic drug (containing a suitable reactive group, e.g., an NHS ester) according to the manufacturer's instructions.

    • Add the activated drug to the deprotected antibody-linker conjugate at a 5-fold molar excess.

    • Incubate the reaction for 4 hours at room temperature or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC to remove unconjugated drug.

    • Characterize the final ADC by HPLC and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm purity.[4][5][6][7][8]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the PEGylated ADC on a target cancer cell line.

  • Cell Seeding:

    • Seed the target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the PEGylated ADC and a non-PEGylated control in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for understanding complex processes in bioconjugation and cellular biology.

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation Biological Evaluation Ab Antibody Ab_Linker Antibody-Linker Conjugate Ab->Ab_Linker EDC/sulfo-NHS Linker Fmoc-NH-PEG-COOH ActivatedLinker Activated Linker Linker->ActivatedLinker Activation Drug Cytotoxic Drug Final_ADC Final ADC Drug->Final_ADC Conjugation ActivatedLinker->Ab_Linker Deprotected_Ab_Linker Deprotected Antibody-Linker Ab_Linker->Deprotected_Ab_Linker Piperidine Deprotected_Ab_Linker->Final_ADC Cell_Culture Target Cell Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Final_ADC->Cytotoxicity_Assay Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis her2_signaling_pathway cluster_cell HER2-Positive Cancer Cell cluster_pathway Downstream Signaling HER2 HER2 Receptor Complex ADC-HER2 Complex HER2->Complex PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK ADC Anti-HER2 ADC ADC->HER2 Binding Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Drug Release Microtubules Microtubules Payload->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis Induction of Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-NH-PEG19-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Fmoc-NH-PEG19-CH2CH2COOH. This guide provides detailed operational procedures to ensure laboratory safety and maintain experimental integrity.

This compound is a valuable tool in bioconjugation, drug delivery, and peptide synthesis, utilized as a PEG-based PROTAC linker.[1][2] While specific hazard information for this compound is not extensively documented, a conservative approach to handling is recommended based on the properties of its constituent chemical groups: the Fmoc protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the carboxylic acid. Some safety data sheets for similar PEGylated compounds indicate they are not classified as hazardous substances.[3][4] However, other related compounds are noted to potentially cause skin, eye, and respiratory irritation.[5][6] Therefore, adherence to standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following personal protective equipment and engineering controls should be utilized when handling this compound:

Control MeasureSpecificationRationale
Ventilation Work in a well-ventilated area, such as a chemical fume hood.To minimize inhalation of any potential dust or aerosols.[4][5]
Eye Protection Chemical safety goggles or a face shield.[7][8]To protect eyes from potential splashes or dust particles.
Hand Protection Nitrile or neoprene powder-free gloves.[9]To prevent skin contact. Gloves should be inspected before use and changed regularly or if contamination is suspected.[4][10]
Body Protection A lab coat or a disposable gown.[9]To protect clothing and skin from accidental spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is significant, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting : Conduct weighing and aliquoting in a chemical fume hood to contain any potential dust.

  • Dissolving : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Reaction Setup : If used in a reaction, ensure the setup is secure and properly assembled.

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[3][4] Clean the work area and any contaminated equipment.

Disposal Plan

All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste : Collect any solid waste, including empty containers and contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste from experiments in a properly labeled hazardous waste container. Do not pour down the drain.[5]

  • Decontamination : Decontaminate any glassware or equipment that has come into contact with the compound using an appropriate solvent. The rinsate should be collected as hazardous waste.

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh and Aliquot Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction cleanup Post-Procedure Cleanup reaction->cleanup decontaminate Decontaminate Glassware and Surfaces cleanup->decontaminate dispose_solid Dispose of Solid Waste in Designated Hazardous Waste Container cleanup->dispose_solid dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container cleanup->dispose_liquid remove_ppe Remove PPE decontaminate->remove_ppe dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.